Dodicin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
36895-38-2 |
|---|---|
Molecular Formula |
C18H40ClN3O2 |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C18H39N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);1H |
InChI Key |
GJEULMGGGBFACC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH2+]CCNCCNCC(=O)O.[Cl-] |
Related CAS |
6843-97-6 (Parent) |
Synonyms |
ampholan ampholyt G DDEG Desimex i dodecyldi(aminoethyl)glycine dodecyldiaminoethylglycine dodicin dodicin monohydrochloride dodicin monosodium salt Tego 51 |
Origin of Product |
United States |
Foundational & Exploratory
Dodicin hydrochloride physical and chemical properties for research
Abstract: This document provides a comprehensive overview of the physical and chemical properties of Dodicin hydrochloride, a broad-spectrum antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development. This guide includes a summary of its known properties, a discussion of its probable mechanism of action as an amphoteric surfactant, and generalized experimental workflows for its synthesis and analysis.
Core Physical and Chemical Properties
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride | [1] |
| CAS Number | 18205-85-1 | [2] |
| Molecular Formula | C₁₈H₄₀ClN₃O₂ | [1] |
| Molecular Weight | 366.0 g/mol | [2] |
| Exact Mass | 365.2809052 g/mol | [2] |
| Synonyms | Glycine, N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]-, monohydrochloride; Tego 51; Ampholan | [3] |
| Topological Polar Surface Area | 78 Ų | [2] |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 19 |
Antimicrobial Mechanism of Action
Dodicin is classified as an amphoteric surfactant, a class of molecules that possess both a positive and a negative charge.[4] Its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes. The mechanism is pH-dependent; at an acidic pH, the molecule is protonated, leading to a net positive charge. This cationic form is attracted to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5] This electrostatic interaction facilitates the insertion of the dodecyl hydrocarbon tail into the lipid bilayer, disrupting the membrane structure, increasing its permeability, and ultimately leading to cell lysis and death.[5]
Figure 1. Probable antimicrobial mechanism of this compound on a bacterial cell.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, a generalized workflow can be proposed based on standard organic chemistry techniques for the synthesis of similar N-substituted amino acid derivatives and their subsequent analysis.
Generalized Synthesis and Purification Workflow
A potential synthetic route involves the reaction of a primary amine (dodecylamine) with a suitable dielectrophile, followed by reaction with an amino acid derivative and subsequent acidification to form the hydrochloride salt. Purification would typically involve recrystallization to obtain the final product with high purity.
Figure 2. Generalized experimental workflow for synthesis and analysis.
Analytical Methodologies
The characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
Table 2: Proposed Analytical Techniques for this compound
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an ion-pairing agent could be employed. Detection would likely be by UV absorbance at a low wavelength or by a charged aerosol detector (CAD). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the characteristic proton and carbon signals of the dodecyl chain, the ethylenediamine backbone, and the glycine moiety. |
| Mass Spectrometry (MS) | Molecular weight verification. | Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the protonated molecule, consistent with its chemical formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | To identify characteristic vibrational frequencies for N-H, C-H, C=O (from the carboxylic acid), and other functional groups present in the molecule. |
Stability and Storage
Specific stability data for this compound is not widely published. However, as with many hydrochloride salts of amine-containing compounds, it is expected to be a relatively stable solid. Aqueous solutions may be susceptible to degradation over time, and stability is likely to be pH and temperature-dependent. For research purposes, it is recommended to store the solid material in a cool, dry place, protected from light. Solutions should ideally be prepared fresh for use.
Conclusion
This compound is an antimicrobial agent with a mechanism of action characteristic of amphoteric surfactants. While comprehensive experimental data on its physical properties and detailed synthetic protocols are limited in the public domain, this guide provides a foundational understanding of its chemical nature and biological activity based on available information and established chemical principles. Further research is warranted to fully characterize its properties and potential applications.
References
The Antimicrobial Spectrum of Dodicin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodicin hydrochloride, a cationic and amphoteric surfactant, is recognized for its broad-spectrum antimicrobial properties. As a disinfectant, it demonstrates efficacy against a range of bacteria and fungi. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including available quantitative data on its bactericidal effects. It details the experimental methodologies used to ascertain its antimicrobial activity and presents a conceptual model of its mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development exploring the potential applications of this compound.
Introduction
This compound, chemically known as N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride, is a surface-active agent with established antimicrobial properties. Its amphoteric nature allows it to possess both positive and negative charges depending on the pH, contributing to its broad efficacy. It is a key active ingredient in various commercial disinfectants, notably under the trade name Tego 51. This guide synthesizes the available scientific information regarding its activity against bacteria, fungi, and viruses, with a focus on quantitative data and experimental protocols.
Antimicrobial Spectrum
This compound exhibits a wide range of antimicrobial activity, which has been documented in several studies. The following sections summarize its efficacy against various classes of microorganisms.
Antibacterial Activity
This compound is effective against both Gram-positive and Gram-negative bacteria. A key study evaluating the bactericidal effect of Tego-51, a disinfectant based on dodecyl-di(aminoethyl)-glycine, provides quantitative insights into its potency. The data from this study, outlining the concentration and time required for eradication of various bacterial strains, are presented below.
Table 1: Bactericidal Activity of Dodicin (as Tego-51) Against Various Bacteria [1]
| Microorganism | Concentration (%) | Exposure Time for Eradication |
| Most clinically isolated strains | 0.01% | < 30 seconds |
| Proteus mirabilis | 0.01% | 2 minutes |
| Proteus mirabilis | 0.005% | 8 minutes |
| Bacillus subtilis | 0.005% | 8 minutes |
| Helicobacter pylori | 0.005% | < 30 seconds |
Another study on the use of Tego series disinfectants in the pharmaceutical industry demonstrated that a 1% solution of Tego 51 was effective in reducing the bioburden of Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (vegetative form) by more than 3 log units within one minute of contact time on various surfaces.[2] After 5 minutes, no microbial recovery was detected.[2]
Antifungal Activity
Antiviral Activity
The antiviral spectrum of this compound is not well-documented in specific studies. However, its nature as a surfactant suggests potential antiviral activity, particularly against enveloped viruses. Surfactants can disrupt the lipid envelope of these viruses, leading to their inactivation. Technical information for Tego 51 indicates activity against some viruses, though specific viruses and quantitative efficacy data are not provided.[3]
Mechanism of Action
The primary mechanism of antimicrobial action for this compound is attributed to its properties as an amphoteric surfactant. At a pH below its isoelectric point, the molecule carries a net positive charge, facilitating its interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Conceptual diagram of the antimicrobial mechanism of action of this compound.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in this guide, based on the study of the bactericidal effect of Tego-51.
Evaluation of Bactericidal Activity
This protocol is adapted from the methodology used to assess the disinfectant activity of Tego-51 against various clinical isolates.[1]
Objective: To determine the time required for different concentrations of this compound (as Tego-51) to kill specific bacterial and yeast strains.
Materials:
-
Tego-51 solution (stock)
-
Sterile distilled water or appropriate buffer for dilutions
-
Cultures of test microorganisms (e.g., Proteus mirabilis, Bacillus subtilis, Helicobacter pylori, and other clinical isolates)
-
Appropriate liquid growth media (e.g., Brain-Heart Infusion Broth, Sabouraud Dextrose Broth)
-
Appropriate solid growth media (e.g., Wilkins-Chalgren agar with 10% sheep blood for H. pylori)
-
Sterile test tubes
-
Incubator
-
Microaerophilic system (for H. pylori)
-
Sterile pipettes and inoculation loops
Procedure:
-
Preparation of Disinfectant Solutions: Prepare working solutions of Tego-51 at various concentrations (e.g., 0.05%, 0.01%, 0.005%) by diluting the stock solution with sterile distilled water.
-
Preparation of Microbial Suspensions: Grow the test microorganisms in their respective optimal liquid media to a desired cell density (e.g., McFarland standard).
-
Exposure: In sterile test tubes, mix a defined volume of the microbial suspension with a defined volume of the prepared Tego-51 solution.
-
Time Points: At specific time intervals (e.g., 30 seconds, 1 minute, 2 minutes, 4 minutes, 8 minutes, 16 minutes), withdraw a small aliquot (e.g., 0.01 mL) of the microorganism-disinfectant mixture.
-
Neutralization and Inoculation: Immediately transfer the aliquot into a tube containing a suitable neutralizing broth or directly onto the surface of an appropriate agar plate. The neutralizing agent is crucial to stop the action of the disinfectant.
-
Incubation: Incubate the inoculated broths and agar plates under optimal conditions for the respective microorganisms. For example, incubate most bacteria at 37°C for 48 hours. For H. pylori, use a microaerophilic system.
-
Observation: After incubation, visually inspect the broths for turbidity and the agar plates for colony growth. The absence of growth indicates that the microorganisms were killed at that specific concentration and exposure time.
Caption: Workflow for evaluating the bactericidal activity of this compound.
Conclusion
This compound is a potent antimicrobial agent with a broad spectrum of activity that includes bacteria and fungi. The available data, primarily from studies on the commercial disinfectant Tego 51, confirms its rapid bactericidal action at low concentrations. While its antifungal and antiviral properties are acknowledged, there is a clear need for further research to provide specific quantitative data, such as MIC values against a wider array of fungal and viral pathogens. The mechanism of action, rooted in its surfactant properties, makes it an effective disinfectant for various applications. The experimental protocols outlined in this guide provide a foundation for future studies aimed at further characterizing the antimicrobial profile of this compound. For professionals in drug development, this compound presents an interesting molecule with potential for further exploration in various antimicrobial formulations.
References
A Technical Guide to the Solubility of Dodicin Hydrochloride in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodicin hydrochloride, a compound with disinfectant and antimicrobial properties, is of significant interest in various research and development applications. Understanding its solubility in common laboratory solvents is crucial for its effective formulation, handling, and application in experimental settings. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents logical workflows for solvent selection. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the qualitative solubility profile based on its chemical nature and provides a framework for empirical determination.
Introduction to this compound
Dodicin is an amphoteric surfactant with a molecular structure containing both acidic (carboxylic acid) and basic (amino) functional groups. Its hydrochloride salt form is expected to exhibit pH-dependent solubility. As an amphiphilic molecule, it possesses both a long hydrophobic alkyl chain and a hydrophilic polar head group, which dictates its behavior in various solvents.
Qualitative Solubility Profile
-
Water: As a hydrochloride salt, dodicin is expected to be soluble in water. The protonated amino groups and the chloride counter-ion enhance its interaction with polar water molecules. However, the long dodecyl chain imparts hydrophobic character, which might lead to micelle formation at concentrations above the critical micelle concentration (CMC), rather than true molecular dissolution. The solubility in aqueous solutions is also expected to be highly dependent on the pH. In acidic conditions, the amino groups are protonated, increasing solubility. In alkaline conditions, the carboxylic acid group is deprotonated, which may also influence its solubility. At its isoelectric point, where the net charge is zero, the solubility is expected to be at its minimum.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have both hydrogen bond donating and accepting capabilities, as well as a lower polarity than water. This compound is expected to be soluble in short-chain alcohols like ethanol and methanol. The polar head group can interact with the hydroxyl group of the alcohols, while the non-polar alkyl chain can interact with the alkyl part of the alcohol molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar solvents capable of dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents due to strong dipole-dipole interactions between the solvent and the polar functionalities of the dodicin molecule.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in water, ethanol, methanol, DMSO, and DMF is not available in publicly accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |
| Methanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |
| DMSO | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |
| DMF | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound using the saturation shake-flask method, which is a widely accepted technique for thermodynamic solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical technique such as UV-Vis spectrophotometry)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is recommended. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.
-
Accurately weigh the collected filtrate.
-
Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Logical Workflow for Solvent Selection
This diagram presents a decision-making process for selecting an appropriate solvent based on the intended application and the solubility characteristics of this compound.
Caption: Decision tree for solvent selection for this compound.
Conclusion
While quantitative solubility data for this compound in common laboratory solvents remains to be fully elucidated in public literature, its chemical structure as an amphoteric and amphiphilic molecule provides a basis for predicting its qualitative solubility behavior. For researchers and drug development professionals, empirical determination of solubility using standardized protocols, such as the shake-flask method outlined in this guide, is essential for accurate and reproducible experimental design. The provided workflows offer a systematic approach to both the determination of solubility and the rational selection of an appropriate solvent system for various applications.
Dodicin Hydrochloride: A Technical Guide to its Origin and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dodicin hydrochloride, chemically known as N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride, is an amphoteric surfactant with broad-spectrum antimicrobial activity.[1] It is effective against both gram-positive and gram-negative bacteria, as well as fungi.[1] Its primary application has been as a disinfectant in various industrial and commercial settings. This document delves into the origins of this compound, provides a detailed, plausible synthetic protocol, and summarizes its key chemical and physical properties.
Origin and Historical Context
The precise origin of the first synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, evidence strongly suggests its development is linked to the commercial disinfectant TEGO 51 , produced by Th. Goldschmidt AG.[2] Technical bulletins and safety data sheets for TEGO 51 describe its active component as "dodecyldiethylenediamino glycine hydrochloride," a synonym for this compound. This indicates that the compound was likely first synthesized and commercialized as an industrial biocide rather than a pharmaceutical agent. The development of such amphoteric surfactants was a significant area of research in the mid-20th century, focusing on creating effective yet less corrosive disinfectant solutions.
Physicochemical Properties
This compound is a white to off-white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18205-85-1 | [1] |
| Molecular Formula | C18H40ClN3O2 | [1] |
| Molecular Weight | 366.0 g/mol | [2] |
| IUPAC Name | N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride | [1] |
| Synonyms | Dodecyldiaminoethylglycine hydrochloride, TEGO 51, Ampholan | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Synthesis of this compound
While the original synthesis documentation is not publicly available, a plausible and chemically sound synthetic route can be derived from patents describing the synthesis of similar glycine-type amphoteric surfactants. A likely two-step synthesis is proposed, starting from N-dodecyldiethylenetriamine and sodium chloroacetate.
Proposed Synthetic Pathway
The synthesis can be logically divided into two primary reactions:
-
N-Alkylation of Diethylenetriamine: Reaction of diethylenetriamine with a dodecyl halide to form N-dodecyldiethylenetriamine.
-
Carboxymethylation: Subsequent reaction of the N-dodecyldiethylenetriamine intermediate with sodium chloroacetate to introduce the glycine moiety, followed by acidification to yield the hydrochloride salt.
A diagram of this proposed synthetic workflow is provided below.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a detailed, hypothetical procedure based on established chemical principles for the synthesis of related compounds.
Step 1: Synthesis of N-Dodecyldiethylenetriamine
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethylenetriamine (5.0 mol) and ethanol (500 mL).
-
Addition of Alkyl Halide: While stirring, add dodecyl bromide (1.0 mol) dropwise from the dropping funnel over a period of 2 hours. The reaction is exothermic, and the temperature should be maintained below 50°C using a water bath.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. The excess diethylenetriamine and ethanol are removed by vacuum distillation. The resulting crude N-dodecyldiethylenetriamine is a viscous liquid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude N-dodecyldiethylenetriamine (1.0 mol) in water (500 mL).
-
Carboxymethylation: Add a solution of sodium chloroacetate (1.0 mol) in water (200 mL) to the flask.
-
Reaction: Heat the mixture to 90-100°C and maintain with stirring for 8-10 hours. The pH of the reaction mixture should be monitored and maintained between 9-10 by the periodic addition of a 20% sodium hydroxide solution.
-
Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid until the pH of the solution is between 5.0 and 6.0. The product, this compound, will precipitate out of the solution.
-
Purification: The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield this compound as a white solid.
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthesis.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: N-Alkylation | Step 2: Carboxymethylation & Acidification |
| Reactant | Diethylenetriamine | N-Dodecyldiethylenetriamine |
| Dodecyl Bromide | Sodium Chloroacetate, HCl | |
| Stoichiometry | 5:1 (Amine:Halide) | 1:1:1 (Intermediate:Chloroacetate:HCl) |
| Expected Yield | ~80% | ~90% |
| Purity (Crude) | >90% | >95% |
| Purity (Recrystallized) | - | >98% |
Mechanism of Antimicrobial Action
This compound's antimicrobial activity stems from its amphoteric nature and surfactant properties. As a surfactant, it disrupts the lipid bilayers of microbial cell membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The cationic nature of the molecule at physiological pH facilitates its interaction with the negatively charged components of bacterial cell walls.
A simplified diagram illustrating this proposed mechanism is provided below.
Caption: Proposed mechanism of action of this compound on bacterial cell membranes.
Conclusion
This compound is a well-established antimicrobial agent with a history intertwined with the development of industrial disinfectants. While its precise origin is not documented in primary scientific literature, a plausible synthetic route can be constructed based on related chemical patents and knowledge of surfactant chemistry. The provided technical guide offers a comprehensive overview of its properties, a detailed hypothetical synthesis protocol, and an illustration of its mechanism of action, serving as a valuable resource for researchers in the field. Further investigation into the historical archives of companies like Th. Goldschmidt AG may provide more definitive information on its initial discovery and development.
References
Dodicin hydrochloride as an amphoteric surfactant in scientific studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodicin hydrochloride, also known by trade names such as Tego 51, is an amphoteric surfactant with a growing presence in diverse scientific research fields, particularly in drug development and antimicrobial studies. Its unique molecular structure, possessing both cationic and anionic moieties, imparts a pH-dependent charge and a range of surface-active properties. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, detailing its applications in scientific research, and offering insights into relevant experimental protocols.
Physicochemical Properties
This compound, chemically known as N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine hydrochloride, possesses a long dodecyl hydrocarbon chain responsible for its hydrophobic character, and a hydrophilic head group containing both amine and carboxylic acid functionalities. This amphoteric nature allows it to behave as a cationic, anionic, or zwitterionic surfactant depending on the pH of the solution.
| Property | Value | Source |
| Chemical Formula | C18H40ClN3O2 | [1][2] |
| Molecular Weight | 366.0 g/mol | [1][3][4] |
| IUPAC Name | 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride | [1] |
| Synonyms | Dodecyldiaminoethylglycine hydrochloride, Tego 51, Ampholan, Dodecyldi(aminoethyl)glycine | [3] |
| CAS Number | 18205-85-1 | [2] |
Amphoteric Surfactant Behavior
The behavior of this compound as an amphoteric surfactant is a key determinant of its functionality. In acidic environments, the amine groups are protonated, leading to a net positive charge and cationic surfactant characteristics. Conversely, in alkaline conditions, the carboxylic acid group is deprotonated, resulting in a net negative charge and anionic surfactant properties. Near its isoelectric point, it exists as a zwitterion, exhibiting properties of both. This pH-dependent behavior is crucial for its application in various formulations and biological systems.
Applications in Scientific Studies
This compound's utility in scientific research is primarily centered around its antimicrobial and surfactant properties.
Antimicrobial Applications
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6] This has led to its investigation as a disinfectant and as a component in antimicrobial formulations. A technical bulletin for "Tego 51," a product containing this compound, recommends concentrations of 1% for surface pre-wetting and 2% for fogging applications in disinfection protocols.[5] The typical contact time suggested for effective disinfection is at least 20 minutes.[5]
The proposed mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane, a common mechanism for many surfactants. The hydrophobic tail of the molecule is believed to insert into the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis.
Drug Delivery and Formulation
The surfactant properties of this compound make it a candidate for use in drug delivery systems. Surfactants are widely employed in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs, to act as emulsifying agents in creams and lotions, and to form micelles or other nanostructures for targeted drug delivery. While specific studies detailing the use of this compound in advanced drug delivery systems are not abundant in the readily available literature, its fundamental properties as an amphoteric surfactant suggest its potential in these areas.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively published. However, based on its known applications, the following outlines can be inferred and adapted.
Protocol: Evaluation of Antimicrobial Efficacy
This protocol provides a general framework for assessing the antimicrobial activity of this compound.
1. Materials:
- This compound
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Nutrient broth and agar
- Sterile phosphate-buffered saline (PBS)
- Sterile test tubes and petri dishes
- Incubator
2. Procedure:
- Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water and create a series of dilutions to determine the Minimum Inhibitory Concentration (MIC).
- Bacterial Culture Preparation: Grow bacterial strains in nutrient broth overnight at 37°C to achieve a logarithmic growth phase.
- MIC Determination (Broth Dilution Method):
- In a 96-well microtiter plate, add a standardized inoculum of the bacterial suspension to each well.
- Add the different concentrations of this compound to the wells.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
- Minimum Bactericidal Concentration (MBC) Determination:
- From the wells showing no growth in the MIC assay, plate a small aliquot onto nutrient agar plates.
- Incubate the plates at 37°C for 24 hours.
- The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.
Diagram: Antimicrobial Workflow
Workflow for determining the antimicrobial efficacy of this compound.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific research in the public domain detailing the direct interaction of this compound with specific cellular signaling pathways. Its primary mode of action as an antimicrobial is understood to be the physical disruption of cell membranes rather than the modulation of specific signaling cascades.
Future research may explore the downstream effects of membrane stress induced by this compound, which could potentially trigger cellular stress response pathways.
Diagram: Proposed Mechanism of Antimicrobial Action
Proposed mechanism of this compound's antimicrobial action.
Conclusion
This compound is a versatile amphoteric surfactant with established antimicrobial properties. While its application in disinfection is documented, its potential in drug delivery and other areas of scientific research remains an area for further exploration. The lack of extensive public data on its specific physicochemical parameters, such as its critical micelle concentration, highlights the need for more fundamental research to fully characterize this compound. The experimental protocols and conceptual diagrams provided in this guide offer a starting point for researchers interested in investigating the properties and applications of this compound. As with any research chemical, appropriate safety precautions should be taken, including avoiding contact with skin and eyes.[5]
References
- 1. This compound | C18H40ClN3O2 | CID 3084287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. echemi.com [echemi.com]
- 5. environex.net.au [environex.net.au]
- 6. medchemexpress.com [medchemexpress.com]
Dodicin Hydrochloride: An Overview of its Fungicidal Properties Against Yeasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodicin hydrochloride, a quaternary ammonium compound, is recognized for its broad-spectrum antimicrobial activity. While its primary application has been as a disinfectant and antiseptic, its fungicidal properties, particularly against clinically relevant yeasts, are of increasing interest. This technical guide synthesizes the available scientific information on the fungicidal effects of this compound and its synonyms (e.g., Tego 51, Dodecyldiaminoethylglycine) against specific yeast species. It is important to note that while general antimicrobial efficacy has been reported, detailed mechanistic studies and extensive quantitative data specifically focusing on its anti-yeast activity are limited in the current scientific literature.
Fungicidal Activity Against Yeasts
This compound exhibits fungicidal activity against a range of yeasts, primarily attributed to its nature as a cationic surfactant. This property facilitates interaction with and disruption of the fungal cell membrane, a mechanism common to quaternary ammonium compounds.
Quantitative Data
| Product/Compound Name | Yeast Species | Concentration | Exposure Time | Result | Citation |
| Tego 51 | Candida albicans | Not Specified | < 1 minute | > 3 log reduction | [1] |
| Tego 51 | A yeast strain | 0.01% | 30 seconds | Eradicated | [2] |
| Tego 51 | Oospora lactis | 0.01% - 0.8% | Not Specified | High bactericidal activity | [3] |
Note: The data presented above is derived from disinfectant efficacy studies and may not be directly comparable to MIC/MFC values obtained through standardized clinical susceptibility testing methods.
Experimental Protocols
Detailed experimental protocols specifically for determining the fungicidal properties of this compound against yeasts are not extensively described in the available literature. However, standard methodologies for antifungal susceptibility testing can be adapted.
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 protocol, can be employed.
Workflow for MIC Determination:
Caption: Workflow for MIC determination of this compound.
Determination of Minimum Fungicidal Concentration (MFC)
Following the MIC determination, the MFC can be ascertained by subculturing from wells showing no visible growth onto agar plates.
Workflow for MFC Determination:
Caption: Workflow for MFC determination of this compound.
Mechanism of Action and Signaling Pathways
The presumed primary mechanism of action of this compound against yeasts is the disruption of the plasma membrane's integrity. As a cationic surfactant, its dodecyl chain likely intercalates into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Currently, there is no specific information available in the scientific literature detailing the effects of this compound on any intracellular signaling pathways in yeasts. Research in this area would be beneficial to fully elucidate its antifungal mechanism beyond membrane disruption.
Proposed General Mechanism of Action:
Caption: Proposed mechanism of this compound's fungicidal action.
Conclusion and Future Directions
This compound is an effective antimicrobial agent with demonstrated fungicidal activity against yeasts. However, a comprehensive understanding of its anti-yeast properties is hampered by the lack of detailed, standardized quantitative data and mechanistic studies. Future research should focus on:
-
Standardized Susceptibility Testing: Determining MIC and MFC values for a broad range of clinically important yeast species using established protocols.
-
Mechanistic Studies: Investigating the precise molecular interactions with the fungal cell membrane and exploring potential effects on intracellular targets and signaling pathways.
-
In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of fungal infections.
Such studies are crucial for positioning this compound as a potential therapeutic antifungal agent beyond its current use as a disinfectant.
References
An In-depth Technical Guide on the Core Toxicological Data of Dodicin Hydrochloride for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the available toxicological data for Dodicin hydrochloride. However, a thorough literature search revealed a significant lack of specific quantitative toxicological studies, such as LD50, mutagenicity, and carcinogenicity data, directly pertaining to this compound. Therefore, this guide also includes data on a structurally related compound, Dodecylguanidine Hydrochloride (DGH), to provide indicative toxicological insights. It is crucial to interpret this data with caution and to conduct specific toxicological assessments for this compound as required for any laboratory or drug development application.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for toxicological assessment. This compound is the hydrochloride salt of Dodicin, an amphoteric surfactant with antimicrobial properties.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride | PubChem[1] |
| CAS Number | 18205-85-1 | PubChem[1] |
| Molecular Formula | C₁₈H₄₀ClN₃O₂ | PubChem[1] |
| Molecular Weight | 366.0 g/mol | PubChem[1] |
| Synonyms | Dodicin HCl, Tego 51, Lauryl diethylenediaminoglycine HCl | PubChem[1] |
Toxicological Data
The available toxicological data for this compound is limited. The following table summarizes the known information and incorporates data from the related compound Dodecylguanidine Hydrochloride (DGH) for comparative purposes.
| Parameter | Test Species | Route of Administration | Result | Compound | Source |
| Cytotoxicity (IC50) | A549 (human lung carcinoma) cells | In vitro | 0.39 µg/mL | Dodecylguanidine Hydrochloride (DGH) | [2] |
| Acute Inhalation Toxicity (LC50) | Sprague-Dawley rats | Inhalation (4h) | >68 mg/m³ | Dodecylguanidine Hydrochloride (DGH) | [2] |
Note: The IC50 and LC50 values presented are for Dodecylguanidine Hydrochloride (DGH) and not this compound. These values are included to provide a preliminary indication of the potential toxicity of structurally similar compounds.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of toxicological findings. As specific studies on this compound are not publicly available, the following protocols are based on the study of Dodecylguanidine Hydrochloride (DGH)[2].
3.1. In Vitro Cytotoxicity Assay (WST-1 Assay for DGH)
This assay determines the concentration of a substance that inhibits cell viability by 50% (IC50).
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The test compound (DGH) is dissolved in a suitable solvent and serially diluted to various concentrations.
-
The culture medium is replaced with medium containing the different concentrations of the test compound, and the cells are incubated for a further 24 hours.
-
After incubation, 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3.2. Acute Inhalation Toxicity Study (for DGH)
This study evaluates the potential for a substance to cause harm when inhaled over a short period.
-
Test Species: Male and female Sprague-Dawley rats.
-
Exposure Method: Whole-body inhalation exposure.
-
Procedure:
-
Animals are placed in exposure chambers.
-
The test substance (DGH) is generated as an aerosol at different concentrations (e.g., 8.6, 21.3, and 68.0 mg/m³).
-
Animals are exposed to the aerosol for a fixed duration, typically 4 hours.
-
Following exposure, animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Body weights are recorded periodically.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
The LC50 (lethal concentration 50%) is calculated, which is the concentration of the substance in the air that is expected to kill 50% of the test animals during the exposure period.
-
Visualizations
4.1. Proposed Mechanism of Antimicrobial Action
Dodicin is an amphoteric surfactant, and its antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes. The following diagram illustrates a generalized mechanism.
Caption: Proposed mechanism of Dodicin's antimicrobial action.
4.2. Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the typical workflow for determining the in vitro cytotoxicity of a compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion and Recommendations
The currently available public information on the specific toxicology of this compound is sparse. This guide has compiled the existing data and supplemented it with information from a closely related compound to provide a preliminary toxicological profile.
For professionals in research and drug development, it is imperative to:
-
Conduct Comprehensive Toxicity Studies: Perform a full battery of toxicological tests, including acute and chronic toxicity, mutagenicity (e.g., Ames test), and carcinogenicity assays specifically for this compound.
-
Establish a Clear Dose-Response Relationship: Determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) through well-designed studies.
-
Investigate the Mechanism of Action: Elucidate the specific molecular pathways through which this compound exerts its antimicrobial and potential toxic effects.
The responsible and informed use of this compound in a laboratory setting necessitates a cautious approach, underscored by rigorous, compound-specific toxicological evaluation.
References
Dodicin hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodicin hydrochloride is a surface-active agent with established antimicrobial properties. This document provides a comprehensive technical overview of its chemical identity, physicochemical properties, and known mechanisms of action. It is intended to serve as a foundational resource for professionals engaged in antimicrobial research and development.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of Dodicin, an amphoteric surfactant. Its chemical and physical properties are summarized below.
| Property | Value | References |
| CAS Number | 18205-85-1 | [1][2] |
| Molecular Formula | C18H40ClN3O2 | [1][3] |
| Molecular Weight | ~366.0 g/mol | [3] |
| Alternate Formula | C18H39N3O2.ClH | [4] |
| Synonyms | N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine monohydrochloride | [4][5] |
Antimicrobial Activity and Mechanism of Action
This compound is recognized for its broad-spectrum antimicrobial activity, functioning as both a bactericide and a fungicide. As an amphoteric surfactant, its antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes, a mechanism common to this class of compounds.
The primary mode of action involves the integration of the molecule's lipophilic dodecyl chain into the lipid bilayer of the microbial cell membrane. This disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The hydrophilic portion of the molecule facilitates its interaction with the aqueous environment and the polar head groups of the membrane lipids.
While specific signaling pathway modulations by this compound are not extensively documented in publicly available literature, a generalized workflow for its antimicrobial action can be visualized.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound
-
Target microbial strain(s)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) and sterilize by filtration.
-
Preparation of Microbial Inoculum: Culture the target microorganism in the appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum without this compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the target microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a spectrophotometer.
Conclusion
This compound is a well-characterized amphoteric surfactant with significant antimicrobial properties. Its primary mechanism of action is the disruption of the microbial cell membrane. While detailed studies on its interaction with specific cellular signaling pathways are limited, its efficacy can be reliably assessed using standard microbiological techniques such as MIC determination. This guide provides the foundational technical information necessary for researchers and developers to further explore the potential applications of this compound in various antimicrobial formulations.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound [drugfuture.com]
- 3. This compound | C18H40ClN3O2 | CID 3084287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS#:18205-85-1 | N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine monohydrochloride | Chemsrc [chemsrc.com]
Methodological & Application
Dodicin Hydrochloride: Application Notes and Protocols for Laboratory Surface Decontamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodicin hydrochloride, also known as dodecyl-di(aminoethyl)glycine hydrochloride, is an amphoteric surfactant-based disinfectant with broad-spectrum antimicrobial activity. Its chemical nature allows it to possess both anionic and cationic properties depending on the pH, contributing to its efficacy against a wide range of microorganisms, including bacteria, fungi, and enveloped viruses. This document provides detailed application notes and protocols for the use of this compound for routine laboratory surface decontamination.
Mechanism of Action
This compound is a surface-active agent that disrupts the integrity of microbial cell membranes. The lipophilic dodecyl group interacts with the lipid bilayer of the cell membrane, while the hydrophilic amino and glycine groups interact with the aqueous environment. This molecular arrangement facilitates the insertion of the molecule into the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.[1][2]
References
Application Notes and Protocols for Dodicin Hydrochloride in Cell Culture Contamination Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell culture contamination remains a significant challenge in research, diagnostics, and the manufacturing of biologicals. Contaminants such as bacteria, fungi, and mycoplasma can lead to unreliable experimental results, loss of valuable cell lines, and compromised product safety. Dodicin hydrochloride, an amphoteric surfactant-based disinfectant, presents a broad-spectrum antimicrobial activity, making it a potential agent for preventing and controlling contamination in cell cultures.[1][2] These application notes provide detailed protocols for the evaluation and use of this compound as a preventative measure in mammalian cell culture.
Mechanism of Action
This compound is an amphoteric surfactant.[2][3] Its antimicrobial efficacy stems from its ability to disrupt microbial cell integrity. The proposed mechanism of action involves the following key steps:
-
Cell Membrane Disruption: As a surfactant, this compound alters the permeability of the microbial cell membrane.[4] This leads to the leakage of essential intracellular components.
-
Protein Denaturation: The compound can cause the denaturation of essential cellular proteins and enzymes, leading to the cessation of metabolic activity and cell death.[5][6]
This dual-action mechanism contributes to its broad-spectrum activity against a range of common cell culture contaminants.
Antimicrobial Spectrum and Efficacy
Dodicin, also known under the trade name Tego-51, has demonstrated efficacy against a variety of microorganisms.[2][7] The following table summarizes the bactericidal and fungicidal activity from a study on Tego-51, which is chemically equivalent to Dodicin.
| Concentration | Exposure Time | Efficacy |
| 0.01% | 30 seconds | Effective in killing most tested bacterial strains. Proteus mirabilis required a 2-minute exposure.[2] |
| 0.005% | 30 seconds | Effective against Helicobacter pylori.[2] |
| 0.005% | 8 minutes | Effective against Proteus mirabilis and Bacillus subtilis.[2] |
The study concluded that for general disinfection purposes, a concentration of greater than 0.1% is recommended.[2] However, for prophylactic use in cell culture, it is crucial to determine the optimal concentration that is effective against contaminants while exhibiting minimal cytotoxicity to the cultured cells.
Experimental Protocols
Prior to the routine use of this compound in cell culture, it is imperative to determine its cytotoxicity and optimal working concentration for the specific cell line(s) being used. The following protocols outline the necessary steps for this evaluation.
Protocol for Determining the Optimal Working Concentration (Minimum Inhibitory Concentration - MIC Assay)
This protocol is designed to determine the lowest concentration of this compound that inhibits the growth of common bacterial and fungal contaminants.
Materials:
-
This compound stock solution (e.g., 1% in sterile distilled water)
-
Common bacterial and fungal isolates (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate liquid microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Microbial Inoculum: Culture the test microorganisms overnight in their respective broth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate microbial growth medium in a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 0.1% down to 0.0001%).
-
Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions. Include positive control wells (microbes in broth without Dodicin) and negative control wells (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[8][9] This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Protocol for Determining Cytotoxicity (IC50 Assay)
This protocol determines the concentration of this compound that causes a 50% reduction in the viability of a specific mammalian cell line (IC50).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Treatment: Prepare a range of this compound concentrations in complete cell culture medium and add them to the wells containing the cells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that represents a typical passage time for the cell line (e.g., 48 or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with the MTT reagent, followed by solubilizing the formazan crystals and measuring the absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.
Recommended Usage in Cell Culture
Based on the determination of the MIC and IC50 values, a working concentration for the prophylactic use of this compound can be selected. The ideal concentration should be above the MIC for common contaminants but well below the IC50 for the specific cell line to ensure minimal impact on cell health and experimental outcomes.
General Recommendations:
-
Prophylactic Use: For continuous prevention of contamination, add this compound to the cell culture medium at the predetermined optimal, non-toxic concentration.
-
Aseptic Technique: The use of this compound should complement, not replace, strict aseptic techniques.
-
Regular Monitoring: Regularly monitor cell cultures for any signs of contamination or changes in morphology and growth characteristics.
-
Periodic Re-evaluation: It is advisable to periodically re-evaluate the cytotoxicity of this compound, especially when introducing new cell lines or experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KoreaMed [koreamed.org]
- 3. Mild Action of Amphoteric Surfactants on the Skin - Nanjing Chemical Material Corp. [njchm.com]
- 4. moleaer.com [moleaer.com]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 7. studylib.net [studylib.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Dodicin Hydrochloride in Laboratory Equipment Sterilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodicin hydrochloride, an amphoteric surfactant disinfectant, offers a broad spectrum of antimicrobial activity, making it a candidate for the sterilization of laboratory equipment. Its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi and some viruses, coupled with its low corrosivity to certain materials, presents a viable alternative to harsher sterilization chemicals.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.
Quantitative Antimicrobial Efficacy
This compound, often found in commercial disinfectants such as TEGO 51, has demonstrated significant bactericidal, fungicidal, and virucidal properties.[1][3] The effective concentration and contact time can vary depending on the target microorganism and the level of contamination.
Table 1: Bactericidal Efficacy of this compound (TEGO 51)
| Microorganism | Concentration (%) | Exposure Time | Result | Reference |
| Most clinically isolated bacteria | 0.01 | 30 seconds | Killed | [3] |
| Proteus mirabilis | 0.01 | 2 minutes | Eradicated | [3] |
| Proteus mirabilis | 0.005 | 8 minutes | Killed | [3] |
| Bacillus subtilis | 0.005 | 8 minutes | Killed | [3] |
| Helicobacter pylori | 0.005 | 30 seconds | Killed | [3] |
| Pseudomonas aeruginosa | 1 | 1 minute | Effective | [4] |
| Staphylococcus aureus | 1 | 1 minute | Effective | [4] |
| Bacillus subtilis | 1 | 1 minute | Effective | [4] |
Table 2: Virucidal Efficacy of this compound (TEGO 51)
| Virus | Type | Concentration (%) | Exposure Time | Result | Reference |
| Influenza virus B | Enveloped | 0.1 & 1 | 5 minutes | Inactivated | [5] |
| Respiratory syncytial virus (RSV) | Enveloped | 0.1 & 1 | 5 minutes | Inactivated | [5] |
| Herpes simplex virus 1 (HSV-1) | Enveloped | 0.1 & 1 | 5 minutes | Inactivated | [5] |
| Adenovirus | Non-enveloped | 0.1 & 1 | 30 minutes | Not inactivated | [5] |
| Echovirus 30 | Non-enveloped | 0.1 & 1 | 30 minutes | Not inactivated | [5] |
Material Compatibility
This compound solutions are generally considered to have good material compatibility, particularly with metals.
Table 3: Material Compatibility of this compound (TEGO 51)
| Material | Compatibility | Reference |
| Wood | Not corrosive | [1][2] |
| Metal surfaces | Not corrosive | [1][2] |
Note: It is always recommended to test the solution on a small, inconspicuous area of the material before widespread use, especially with plastics, as specific compatibility data for materials like polypropylene and polycarbonate is limited.
Mechanism of Action
The primary antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes. As an amphoteric surfactant, it possesses both positive and negative charges, allowing it to interact with the phospholipid bilayer of cell membranes. This interaction leads to increased membrane permeability and ultimately, cell lysis and death.
Caption: Mechanism of this compound's antimicrobial action.
Experimental Protocols
Protocol 1: General Surface Disinfection of Laboratory Benches and Equipment Exteriors
This protocol is suitable for routine disinfection of non-porous surfaces such as benchtops, incubators, and centrifuges.
Materials:
-
This compound solution (e.g., TEGO 51)
-
Sterile distilled water
-
Clean, sterile cloths or wipes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of Working Solution: Prepare a 2% (v/v) solution of this compound by diluting the concentrated stock with sterile distilled water. For example, to prepare 1 liter of 2% solution, add 20 ml of concentrated this compound to 980 ml of sterile distilled water.[1]
-
Surface Preparation: Remove any gross contamination and debris from the surfaces to be disinfected.
-
Application: Apply the 2% this compound solution liberally to the surfaces using a clean, sterile cloth or by spraying.[1] Ensure the entire surface is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 20 minutes.[1]
-
Rinsing: After the required contact time, rinse the surfaces with sterile distilled water to remove any residual disinfectant.[1]
-
Drying: Allow the surfaces to air dry completely or wipe dry with a new sterile cloth.
Caption: Workflow for general surface disinfection.
Protocol 2: Sterilization of Non-critical Laboratory Equipment (e.g., glassware, plasticware) by Immersion
This protocol is designed for the sterilization of items that can be fully submerged.
Materials:
-
This compound solution (e.g., TEGO 51)
-
Sterile distilled water
-
Sterile container or bath large enough to fully immerse the equipment
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of Working Solution: Prepare a 0.1% to 2% (v/v) solution of this compound in a sterile container, depending on the required level of disinfection. A 0.1% solution is recommended for general disinfection, while a 2% solution is advised for more robust sterilization.[1][3]
-
Equipment Preparation: Thoroughly clean the equipment to be sterilized, removing any visible soil or residue.
-
Immersion: Completely immerse the cleaned equipment in the this compound solution. Ensure there are no air bubbles trapped on the surfaces.
-
Contact Time: For general disinfection with a 0.1% solution, a contact time of at least 1 minute is recommended.[4] For sterilization with a 2% solution, a minimum contact time of 20 minutes is advised.[1]
-
Rinsing: After the contact time, carefully remove the equipment from the disinfectant solution and rinse thoroughly with sterile distilled water.
-
Drying: Allow the equipment to air dry in a sterile environment or dry using a sterile cloth.
Caption: Workflow for immersion sterilization.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound solutions.
-
Work in a well-ventilated area.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store this compound in a cool, dry place away from incompatible materials.
Conclusion
This compound is an effective disinfectant for a range of laboratory applications. By following the recommended concentrations and contact times outlined in these protocols, researchers can achieve reliable sterilization of laboratory equipment and surfaces. It is crucial to consider the specific microorganisms of concern and the material of the equipment to be sterilized to ensure optimal results. Further validation for specific applications and materials is always recommended.
References
Application Notes and Protocols for Dodicin Hydrochloride in Agricultural Fungicide Research
For: Researchers, scientists, and drug development professionals
Subject: Application of Dodicin hydrochloride in the research and development of agricultural fungicides.
Introduction
This compound, the hydrochloride salt of Dodicin (N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine), is a compound with known bactericidal and fungicidal properties.[1][2] While specific research on this compound as an agricultural fungicide is limited, extensive data exists for the closely related guanidine fungicide, Dodine (dodecylguanidine acetate). Dodine has a long history of use in controlling a variety of fungal diseases on fruit and ornamental crops.[3][4][5][6] These notes provide a comprehensive overview of the potential applications, mechanisms of action, and experimental protocols for this compound, drawing heavily on the established research for Dodine as a predictive model.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine hydrochloride | [1] |
| Molecular Formula | C18H40ClN3O2 | [3] |
| Molecular Weight | 366.0 g/mol | [3] |
| Synonyms | Dodicin HCl, Tego 51 | [3] |
Anticipated Mechanism of Action
Based on studies of the related compound Dodine, this compound is presumed to have a multi-faceted mechanism of action against fungal pathogens. The primary mode of action is the inhibition of mitochondrial respiration, which leads to ATP depletion within the fungal cell.[2] A secondary mechanism involves the disruption of the fungal plasma membrane's integrity, causing depolarization and altered fluidity.[2] This dual action suggests both protectant and curative (eradicant) properties.[7][8]
Predicted Antifungal Spectrum of Activity
Drawing parallels from Dodine, this compound is expected to be effective against a range of Ascomycetes and Basidiomycetes.[3] Key target pathogens would likely include those responsible for significant crop diseases.
| Target Disease | Pathogen | Affected Crops | Reference |
| Apple Scab | Venturia inaequalis | Apples, Pears | [3][5] |
| Cherry Leaf Spot | Blumeriella jaapii | Cherries | [6][9] |
| Brown Rot | Monilinia fructicola | Peaches, Cherries | [3][4] |
| Peacock Eye (Leaf Spot) | Venturia oleaginea | Olives | [10] |
| Foliar Diseases | Various fungi | Pecans, Strawberries, Walnuts | [4][11] |
Quantitative Efficacy Data (Based on Dodine)
The following table summarizes reported efficacy data for Dodine against key plant pathogenic fungi. This data can serve as a benchmark for designing experiments with this compound.
| Fungal Species | Efficacy Metric | Concentration/Dose | Reference |
| Venturia inaequalis | Discriminatory Dose | 0.2 µg/mL | [5] |
| Venturia inaequalis | ED50 (representative isolates) | Calculated from dose-response curves (0.001 to 1 µg/mL) | [5] |
| Blumeriella jaapii | Minimum Inhibitory Concentration (MIC) Range | 0.05 - 400 µg/mL | [9] |
| Venturia oleaginea | Field Application Rate | 150 ml/hl | [10] |
Experimental Protocols
The following protocols are adapted from established methodologies for testing the efficacy of fungicides like Dodine and can be applied to the study of this compound.
1. In Vitro Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal pathogen.
-
Materials:
-
This compound
-
Pure culture of the target fungus (e.g., Venturia inaequalis)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Sterile distilled water
-
Micropipettes
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 45-50°C.
-
In a sterile environment, add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with no fungicide.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.
-
Seal the plates and incubate at a suitable temperature (e.g., 20-25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth.
-
2. In Vivo Protective Efficacy Trial (Orchard/Greenhouse)
This protocol evaluates the ability of this compound to protect a host plant from fungal infection.
-
Materials:
-
This compound formulation
-
Susceptible host plants (e.g., apple saplings for V. inaequalis)
-
Spore suspension of the target pathogen
-
Spraying equipment (e.g., handgun sprayer)
-
Controlled environment greenhouse or designated field plot
-
-
Procedure:
-
Arrange plants in a randomized complete block design.[1]
-
Prepare spray solutions of this compound at various concentrations (e.g., half-rate, full-rate, double-rate based on anticipated efficacy). Include a water-only control.
-
Apply the spray solutions to the plants until runoff, ensuring thorough coverage.[1]
-
Allow the foliage to dry completely.
-
Prepare a spore suspension of the target pathogen at a known concentration.
-
Inoculate the plants by spraying the spore suspension evenly over the foliage.
-
Maintain conditions of high humidity and optimal temperature to promote infection.
-
After a suitable incubation period (e.g., 10-14 days), assess disease severity. This can be done by counting the number of lesions per leaf or using a disease severity rating scale.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
-
Resistance Management Considerations
As with many fungicides, prolonged and exclusive use can lead to the development of resistant fungal populations.[5] Research on this compound should include monitoring for shifts in sensitivity in target pathogen populations. To mitigate resistance risk in potential future applications, it would be advisable to:
-
Use this compound as part of an integrated pest management (IPM) program.[3]
-
Rotate its use with fungicides that have different modes of action.[3]
-
Adhere to recommended application rates and timings.[8]
Conclusion
While direct research on the agricultural applications of this compound is not widely available, the extensive data on the structurally similar fungicide Dodine provides a strong foundation for initiating such research. The protocols and data presented here offer a starting point for evaluating its efficacy, understanding its mode of action, and determining its potential as a valuable tool in managing fungal diseases in agriculture. Further research is essential to establish the specific activity spectrum and optimal use patterns for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. pomais.com [pomais.com]
- 7. Dodine (Ref: BAS 365F) [sitem.herts.ac.uk]
- 8. resistance.nzpps.org [resistance.nzpps.org]
- 9. researchgate.net [researchgate.net]
- 10. Dodine an effective alternative to copper for controlling Venturia oleaginea, the causal agent of pea-cock eye disease, in highly infected olive trees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dodine | C15H33N3O2 | CID 17110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Formulating Dodicin Hydrochloride Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of Dodicin hydrochloride solutions. This compound is a cationic amphoteric surfactant with broad-spectrum antimicrobial activity, making it a compound of interest for research and development in disinfectant and antiseptic applications.
Physicochemical Properties and Storage
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride | [1] |
| Synonyms | Dodecyldiaminoethylglycine hydrochloride, Lauryl diethylenediaminoglycine HCl | [2] |
| CAS Number | 18205-85-1 | [1] |
| Molecular Formula | C18H40ClN3O2 | [1] |
| Molecular Weight | 366.0 g/mol | [3] |
| Appearance | Solid (form may vary) | - |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
Solubility
Protocol 2.1: Solubility Testing of this compound
Objective: To determine the solubility of this compound in water, ethanol, and dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Sterile deionized water
-
Anhydrous ethanol
-
DMSO (cell culture grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a sterile microcentrifuge tube.
-
Add a small volume of the test solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, continue adding the solvent in small increments, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).
-
If the initial amount does not dissolve, gradually increase the volume of the solvent until complete dissolution is observed.
-
Record the final concentration (in mg/mL or g/L) at which the compound is fully dissolved.
-
For sparingly soluble compounds, a brief centrifugation step can help to pellet any remaining undissolved solid for clearer observation.
Preparation of Stock and Working Solutions
Once a suitable solvent is identified, stock solutions can be prepared. It is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration for experiments.
Protocol 3.1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, sterile water, or ethanol)
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
-
Sterile filter (0.22 µm) if preparing an aqueous solution for cell culture
Procedure:
-
Based on the results from the solubility testing, weigh the appropriate amount of this compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Aseptically transfer the powder to a sterile tube.
-
Add the calculated volume of the chosen solvent.
-
Vortex thoroughly until the this compound is completely dissolved.
-
If preparing an aqueous stock solution for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[4]
Protocol 3.2: Preparation of Working Solutions
Objective: To dilute the stock solution to the final concentration required for the experiment.
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental medium (e.g., cell culture medium, bacterial broth).
-
Aseptically add the calculated volume of the stock solution to the experimental medium.
-
Mix well by gentle pipetting or inversion.
-
If using a solvent like DMSO, ensure the final concentration of the solvent in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[5]
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The following is a general protocol for determining the MIC of this compound against a bacterial strain using the broth microdilution method. This protocol should be adapted based on the specific bacterial species and laboratory standards.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound working solutions at various concentrations
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to the final inoculum density required for the assay (typically 5 x 10^5 CFU/mL in the final well volume).
-
-
Prepare Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (broth with inoculum, no drug).
-
Well 12 should serve as a negative control (broth only).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Table 2: Example of Expected MIC Ranges for Novel Antimicrobial Compounds against Common Bacteria
| Bacterial Species | Typical MIC Range (µg/mL) for Novel Antimicrobials |
| Escherichia coli | 0.125 - 128 |
| Staphylococcus aureus | 0.125 - 64 |
Note: These are general ranges for other novel compounds and the specific MIC for this compound needs to be determined experimentally.[6][7]
Mechanism of Action and Signaling Pathways
Dodicin is an amphoteric surfactant, and its antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes.[8] The positively charged amino groups in the this compound molecule are thought to interact with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[9]
The precise signaling pathways affected by this compound have not been elucidated in the available literature. However, the disruption of membrane integrity and dissipation of the membrane potential can trigger a cascade of secondary effects, including the inhibition of essential cellular processes that rely on a stable membrane, such as ATP synthesis and nutrient transport.
Diagram of Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. GSRS [precision.fda.gov]
- 3. This compound | C18H40ClN3O2 | CID 3084287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodicin | TargetMol [targetmol.com]
- 5. Antimicrobial and Biocide Resistance among Feline and Canine Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Diagnostic Submissions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dodicin Hydrochloride in the Study of Microbial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodicin hydrochloride, chemically known as N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride, is a broad-spectrum antimicrobial agent. It belongs to the class of amphoteric surfactants, which are known to disrupt the cell membranes of microorganisms, leading to cell lysis and death. While this compound is utilized as a disinfectant, detailed scientific literature specifically elucidating its role in microbial resistance mechanisms is limited.
These application notes provide a framework for researchers to investigate the potential of this compound in studying and overcoming microbial resistance. The protocols outlined below are established methods for evaluating the efficacy of antimicrobial compounds against resistant strains and for probing their mechanisms of action. Researchers can adapt these methodologies to specifically study this compound.
General Antimicrobial Properties and Postulated Mechanism of Action
Dodicin, the parent compound of this compound, is an amphoteric surfactant. Such compounds possess both positive and negative charges and interact with the bacterial cell membrane. The primary mechanism of action for surfactant-based disinfectants is the disruption of the physical integrity of the cell membrane.[1] The hydrophobic tail of the molecule intercalates into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.
Resistance to such compounds can arise from modifications in the bacterial cell envelope that reduce compound binding or through the action of efflux pumps that actively remove the compound from the cell.[2][3]
Data Presentation: Templates for Quantifying Antimicrobial Efficacy
Clearly structured data is crucial for comparing the efficacy of an antimicrobial agent against different microbial strains. The following tables are templates for presenting quantitative data obtained from the experimental protocols described in the subsequent sections.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Resistance Profile | Dodicin HCl MIC (µg/mL) | Antibiotic X MIC (µg/mL) | Dodicin HCl + Antibiotic X (Sub-inhibitory Conc.) MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Susceptible | |||
| Methicillin-resistant S. aureus (MRSA) | Methicillin-R | |||
| Escherichia coli ATCC 25922 | Susceptible | |||
| Efflux pump overexpressing E. coli | Multi-drug-R | |||
| Pseudomonas aeruginosa PAO1 | Susceptible | |||
| Carbapenem-resistant P. aeruginosa | Carbapenem-R |
Table 2: Efflux Pump Inhibition Assay - Ethidium Bromide Accumulation
| Bacterial Strain | Treatment | Fold Change in Fluorescence (Compared to Control) |
| Efflux pump overexpressing E. coli | None (Control) | 1.0 |
| Dodicin HCl (Concentration 1) | ||
| Dodicin HCl (Concentration 2) | ||
| Known Efflux Pump Inhibitor (e.g., CCCP) | ||
| Wild-Type E. coli | None (Control) | 1.0 |
| Dodicin HCl (Concentration 1) |
Table 3: Bacterial Membrane Potential Assay
| Bacterial Strain | Treatment | Change in Fluorescence Units |
| S. aureus | None (Control) | 0 |
| Dodicin HCl (Concentration 1) | ||
| Dodicin HCl (Concentration 2) | ||
| Valinomycin (Positive Control) |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound against resistant bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (susceptible and resistant)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Prepare this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform a two-fold serial dilution of the stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)
This method provides a qualitative assessment of efflux pump activity and its potential inhibition by this compound.[4]
Materials:
-
Tryptic Soy Agar (TSA)
-
Ethidium Bromide (EtBr)
-
This compound
-
Bacterial strains (wild-type and a known efflux pump overexpressor)
-
Sterile swabs
Protocol:
-
Prepare EtBr-Agar Plates: a. Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1, 2, 2.5 mg/L). b. To test for efflux pump inhibition, prepare a second set of plates containing both EtBr and a sub-inhibitory concentration of this compound.
-
Prepare Bacterial Inoculum: a. Grow bacterial cultures in Tryptic Soy Broth (TSB) to an OD₆₀₀ of 0.6.
-
Inoculate Plates: a. Dip a sterile swab into the bacterial culture and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the EtBr-agar plates in a "cartwheel" pattern, allowing for the testing of multiple strains on a single plate.
-
Incubation: a. Incubate the plates at 37°C for 16-18 hours in the dark.
-
Assess Fluorescence: a. Visualize the plates under a UV transilluminator. b. Efflux pump activity is indicated by a lack of fluorescence at a given EtBr concentration, as the dye is pumped out of the cells. Inhibition of efflux by this compound will result in increased fluorescence at lower EtBr concentrations compared to the plates without the compound.
Bacterial Membrane Potential Assay
This assay measures changes in bacterial membrane potential, a key indicator of membrane disruption.
Materials:
-
Voltage-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Valinomycin (positive control for depolarization)
-
Fluorometer or fluorescence microscope
Protocol:
-
Prepare Bacterial Suspension: a. Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS supplemented with glucose to an OD₆₀₀ of 0.05.
-
Dye Loading: a. Add the voltage-sensitive dye (e.g., DiSC₃(5) to a final concentration of 1 µM) to the bacterial suspension. b. Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to accumulate in the polarized cells.
-
Measure Baseline Fluorescence: a. Measure the baseline fluorescence of the dye-loaded cells. The dye's fluorescence is quenched when it accumulates in cells with a high membrane potential.
-
Add this compound: a. Add varying concentrations of this compound to the cell suspension. b. Add valinomycin to a separate sample as a positive control for complete depolarization.
-
Measure Fluorescence Changes: a. Monitor the fluorescence over time. Depolarization of the cell membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence.
Visualizations
General Workflow for Investigating a Novel Antimicrobial Agent
Caption: A general workflow for the investigation of a novel antimicrobial compound.
Common Microbial Resistance Mechanisms
Caption: Common mechanisms of microbial resistance to antimicrobial agents.
Conceptual Signaling Pathway for Efflux Pump Induction
Caption: A conceptual signaling pathway for the induction of a bacterial efflux pump.
References
Dodicin Hydrochloride: Application and Protocols for Biological Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodicin hydrochloride, a quaternary ammonium compound, is recognized for its broad-spectrum antimicrobial activity, making it an effective disinfectant.[1] While its primary application has been in disinfection and as a biocide, its potential utility in the preservation of biological samples for research and diagnostic purposes is an area of growing interest. This document provides an overview of the potential applications of this compound in sample preservation and outlines generalized protocols that can be adapted for specific research needs. Due to a lack of extensive studies on this compound for this specific application, the following protocols are based on the general principles of using biocides and surfactants for sample preservation and should be optimized for each specific application.
Principle of Action
This compound acts as a cationic surfactant. Its preservative action is primarily attributed to its ability to disrupt microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. This antimicrobial property is crucial for preventing the degradation of biological samples by bacteria and fungi. Additionally, as a surfactant, this compound may help in stabilizing proteins and preventing their aggregation, although specific data on this is limited.
Potential Applications
-
Short-term preservation of tissue samples for histological analysis: By preventing microbial growth, this compound may serve as a temporary holding solution for tissues before fixation.
-
Preservation of cell suspensions for microscopy: Its biocidal activity can maintain the integrity of cell samples for morphological studies.
-
Component in transport media for diagnostic samples: To prevent the overgrowth of contaminating microorganisms during the transport of clinical or environmental samples.
-
Stabilization of nucleic acids and proteins (Hypothetical): As a quaternary ammonium compound, it may offer some protection to macromolecules, though this requires empirical validation.
Data Presentation
Currently, there is a significant lack of quantitative data in the public domain specifically detailing the efficacy of this compound for preserving biological samples for research purposes. Parameters such as optimal concentration, duration of preservation, and compatibility with downstream applications (e.g., PCR, Western blotting) have not been extensively published. Researchers are encouraged to perform validation studies to generate this data for their specific sample types and analytical methods.
Table 1: Hypothetical Efficacy of this compound as a Preservative
| Parameter | Concentration Range (Hypothetical) | Efficacy (Expected Outcome) | Notes |
| Antimicrobial Activity | 0.1% - 1.0% (w/v) | Inhibition of bacterial and fungal growth for up to 72 hours at 4°C. | Efficacy is dependent on the initial bioburden and sample matrix. |
| Cell Morphology Preservation | 0.01% - 0.1% (w/v) | Maintenance of cellular structure for light microscopy for up to 24 hours. | Higher concentrations may lead to cell lysis due to surfactant properties. |
| Nucleic Acid Integrity | To be determined | Minimal degradation of DNA and RNA for short-term storage. | Compatibility with PCR and sequencing needs to be validated. |
| Protein Integrity | To be determined | Prevention of gross protein degradation. | Compatibility with immunoassays and Western blotting requires testing. |
Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental validation is essential.
Experimental Protocols
The following are generalized protocols that should be optimized for specific experimental needs.
Protocol 1: Short-Term Preservation of Small Tissue Samples
Objective: To prevent microbial degradation of small tissue biopsies for up to 72 hours before fixation and histological processing.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Sterile collection tubes
-
Tissue sample (e.g., biopsy)
Procedure:
-
Prepare a 0.5% (w/v) stock solution of this compound in sterile PBS.
-
Aseptically collect the tissue sample.
-
Place the tissue sample in a sterile collection tube containing a sufficient volume of the 0.5% this compound solution to completely immerse the tissue.
-
Store the tube at 4°C.
-
The tissue should be transferred to a standard fixative (e.g., 10% neutral buffered formalin) within 72 hours for histological processing.
Workflow for Tissue Preservation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dodicin Hydrochloride for Bactericidal Efficacy
Welcome to the technical support center for Dodicin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the bactericidal efficacy of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a cationic surfactant-based biocide. Its primary mechanism of action is believed to be the disruption of bacterial cell membranes. The positively charged headgroup of the Dodicin molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to a disorganization of the membrane structure, increasing its permeability and causing leakage of essential intracellular components, ultimately resulting in cell death.
Q2: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration, known as the Minimum Bactericidal Concentration (MBC), is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum. This is experimentally determined and is dependent on the bacterial species and strain, the growth medium used, and the initial inoculum density. It is crucial to perform a dose-response experiment to determine the MBC for your specific experimental conditions.
Q3: Can I use any growth medium for my experiments?
It is recommended to use a standard, non-nutritive broth, such as Mueller Hinton Broth (MHB), for determining the Minimum Inhibitory Concentration (MIC) and MBC of this compound. More nutritive media like Tryptic Soy Broth (TSB) can sometimes interfere with the activity of the antimicrobial agent, leading to inaccurate results.[1]
Q4: How does the inoculum size affect the experimental outcome?
The initial number of bacteria (inoculum size) can significantly impact the determined MIC and MBC values. A higher inoculum may require a higher concentration of this compound to achieve the same bactericidal effect. Therefore, it is essential to standardize the inoculum concentration for all experiments to ensure reproducibility. A typical starting inoculum is between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU)/mL.[1]
Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] In contrast, the MBC is the lowest concentration that results in a 99.9% reduction in the number of viable bacteria.[1][2][3] An agent is considered bactericidal if the MBC is no more than four times the MIC.[3]
Troubleshooting Guides
Issue 1: High Variability in MBC Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Ensure the bacterial inoculum is standardized for every experiment. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension to a consistent value before dilution. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step to achieve a homogenous solution. |
| Contamination | Use aseptic techniques throughout the experimental setup to prevent contamination of cultures and reagents. |
| Bacterial Strain Variability | Genetic and phenotypic differences between bacterial strains can lead to variations in susceptibility. Ensure you are using a consistent and pure culture.[4] |
Issue 2: No Bactericidal Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations of this compound tested may be too low. Perform a broader range of serial dilutions to identify the effective concentration. |
| Inactivation of this compound | Components in the experimental medium or plasticware may be binding to and inactivating the compound. Consider using different culture vessels or a simpler medium. |
| Bacterial Resistance | The target bacterium may have intrinsic or acquired resistance to this compound. |
| Incorrect Incubation Conditions | Ensure the incubation temperature, time, and atmospheric conditions are optimal for the growth of the test organism.[4] |
Issue 3: Discrepancy Between MIC and MBC Values (MBC is significantly higher than MIC)
| Possible Cause | Troubleshooting Step |
| Bacteriostatic vs. Bactericidal Effect | This compound may be acting as a bacteriostatic agent at lower concentrations (inhibiting growth) rather than a bactericidal agent (killing the bacteria). |
| Incomplete Killing | The standard 99.9% killing threshold for MBC may not have been reached. Ensure accurate colony counting on the plated samples from the MIC wells. |
| Formation of Persister Cells | A subpopulation of bacteria may have entered a dormant, non-dividing state (persister cells) that is tolerant to the antimicrobial agent. |
Experimental Protocols
Protocol 1: Determination of Minimum Bactericidal Concentration (MBC)
This protocol outlines the steps to determine the MBC of this compound against a specific bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller Hinton Broth).
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension with sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (e.g., 1 x 10^6 CFU/mL).
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.
-
-
Determination of MBC:
-
Take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (the MIC well and wells with higher concentrations).
-
Plate these aliquots onto a suitable agar medium.
-
Incubate the agar plates at the optimal temperature for 18-24 hours.
-
Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1][2][3]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential toxicity of this compound to mammalian cells.
-
Cell Seeding:
-
Culture a mammalian cell line (e.g., HEK293, HepG2) in the appropriate growth medium.
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Hypothetical Bactericidal Efficacy of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | ATCC 25922 | 8 | 16 |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 32 |
| Listeria monocytogenes | Scott A | 2 | 4 |
Note: These values are for illustrative purposes only and must be determined experimentally.
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | 24 | 50 |
| HepG2 (Human Hepatocellular Carcinoma) | 48 | 35 |
| A549 (Human Lung Carcinoma) | 72 | 42 |
Note: These values are for illustrative purposes only and must be determined experimentally.
Visualizations
Caption: Workflow for Determining Minimum Bactericidal Concentration (MBC).
Caption: Proposed Mechanism of Action of this compound.
References
Factors affecting the stability of Dodicin hydrochloride solutions
Disclaimer: The following information is provided as a general guidance for researchers, scientists, and drug development professionals. Specific stability data for Dodicin hydrochloride is limited in publicly available literature. Therefore, the recommendations and data presented here are based on the established principles of pharmaceutical stability and data from analogous hydrochloride salt compounds. It is imperative to conduct specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A color change in your this compound solution may indicate chemical degradation. This can be triggered by several factors, including:
-
Exposure to Light: Many pharmaceutical compounds are sensitive to light and can undergo photodegradation, leading to colored byproducts.[1][2] It is recommended to store this compound solutions in amber vials or otherwise protected from light.
-
pH Shift: A significant change in the pH of the solution can catalyze degradation reactions. It is crucial to use buffered solutions to maintain a stable pH.
-
Oxidation: The presence of oxidative agents or exposure to atmospheric oxygen can lead to the degradation of the active pharmaceutical ingredient (API).[3] Consider purging your solution with an inert gas like nitrogen or argon.
-
High Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]
Q2: I am observing precipitation in my this compound solution. What should I do?
Precipitation can occur due to several reasons:
-
Change in pH: The solubility of this compound is likely pH-dependent. A shift in pH could cause the compound to precipitate out of the solution. Verify the pH of your solution and adjust if necessary.
-
Temperature Fluctuation: Lowering the temperature can decrease the solubility of the compound, leading to precipitation. Ensure that the storage temperature is appropriate and stable.
-
Interaction with Excipients: Incompatibility with other components in your formulation can lead to the formation of insoluble complexes.[6][7][8] Review the compatibility of all excipients.
-
Degradation: Some degradation products may be less soluble than the parent compound, causing them to precipitate over time.
Q3: What is the optimal pH for storing this compound solutions to ensure maximum stability?
While specific data for this compound is unavailable, many hydrochloride salts of amine-containing compounds exhibit maximum stability in the acidic pH range. For instance, hydralazine hydrochloride shows maximum stability around pH 3.5.[9] Generally, a slightly acidic environment can help prevent the hydrolysis of the hydrochloride salt and maintain the protonated, more stable form of the amine groups. It is strongly recommended to perform a pH-rate profile study to determine the optimal pH for your specific this compound formulation.
Q4: How does temperature affect the shelf-life of this compound solutions?
Higher temperatures accelerate chemical reactions, including degradation pathways such as hydrolysis and oxidation.[4][5][10] The relationship between temperature and degradation rate is often described by the Arrhenius equation. As a general rule, for every 10°C increase in temperature, the degradation rate can increase two- to five-fold. For long-term storage, refrigeration (2-8°C) is often recommended for solutions of similar compounds to minimize degradation. However, you must also consider the potential for precipitation at lower temperatures. Real-time and accelerated stability studies are necessary to establish a reliable shelf-life at different temperatures.
Q5: Are there any known incompatibilities of this compound with common excipients?
-
Reducing Sugars (e.g., lactose, dextrose): These can participate in Maillard reactions with primary and secondary amines, leading to degradation and discoloration.[6]
-
Aldehydes: Excipients containing aldehyde impurities can react with amine groups.
-
Metal Ions: Certain metal ions can catalyze oxidative degradation. The inclusion of a chelating agent like EDTA may be beneficial.
-
Basic Compounds: Strong bases can deprotonate the hydrochloride salt, potentially leading to the precipitation of the free base or catalyzing degradation pathways that are more prevalent at higher pH.
It is crucial to conduct compatibility studies with your intended excipients.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in this compound Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of the solution. Perform a pH stability study to identify the optimal pH range. Use a suitable buffer system to maintain the pH. |
| Exposure to High Temperature | Store the solution at a controlled, lower temperature (e.g., 2-8°C), ensuring the compound does not precipitate. Conduct accelerated stability studies to understand the effect of temperature.[4][5] |
| Oxidative Degradation | Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the formulation. Store in well-sealed containers to minimize exposure to air. |
| Photodegradation | Protect the solution from light by using amber glass containers or by wrapping the container in aluminum foil.[1][2] |
| Hydrolysis | Control the pH and water content of the formulation. For non-aqueous solutions, ensure all components are anhydrous. |
Issue 2: Formation of Degradation Products
| Potential Cause | Troubleshooting Steps |
| Forced Degradation Conditions Too Harsh | In experimental settings, reduce the concentration of the stress agent (acid, base, oxidizing agent), lower the temperature, or decrease the exposure time to achieve a target degradation of 5-20%.[11] |
| Inherent Instability | Characterize the degradation products using techniques like HPLC-MS to understand the degradation pathway. This can provide insights into how to modify the formulation or storage conditions to improve stability. |
| Excipient Interaction | Conduct compatibility studies with individual excipients to identify the source of the interaction.[6][7][8] Consider alternative excipients. |
Quantitative Data Summary
The following tables present generalized stability data based on studies of other hydrochloride drug substances. These should be used as a reference to guide your own stability studies for this compound.
Table 1: General Effect of pH on the Stability of Amine-Containing Hydrochloride Drugs in Aqueous Solution
| pH Range | General Stability Profile | Potential Degradation Pathway |
| < 3 | Generally stable, but acid-catalyzed hydrolysis is possible. | Acid-catalyzed hydrolysis |
| 3 - 5 | Often the range of maximum stability for many hydrochloride salts.[9] | Minimal degradation |
| 5 - 7 | Stability may decrease as the pH approaches neutral. | Hydrolysis |
| > 7 | Often rapid degradation due to base-catalyzed hydrolysis and oxidation. | Base-catalyzed hydrolysis, Oxidation |
Table 2: General Effect of Temperature on the Stability of Hydrochloride Drug Solutions
| Storage Condition | Typical Stability Outcome |
| 40°C / 75% RH (Accelerated) | Significant degradation expected over a short period (e.g., weeks to months).[12] |
| 25°C / 60% RH (Room Temperature) | Moderate degradation over time. Shelf-life may be limited. |
| 2-8°C (Refrigerated) | Generally the most stable condition for long-term storage, provided the drug remains in solution.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to separate and identify the degradation products.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of this compound and to identify the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Sample Analysis: At various time intervals, withdraw samples from each pH solution and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the apparent first-order degradation rate constant (k).
-
Plot the logarithm of k versus pH to generate the pH-rate profile. The nadir of this plot will indicate the pH of maximum stability.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Effect of certain additives on photodegradation of tetracycline hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. minarjournal.com [minarjournal.com]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Compatibility of Medicinal and Excipient Substances in the Development of Medicinal Formulations | Semantic Scholar [semanticscholar.org]
- 9. journal.bcrec.id [journal.bcrec.id]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dodicin Hydrochloride Neutralization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodicin hydrochloride. The following information details effective neutralization strategies for this quaternary ammonium compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is neutralization necessary?
This compound is a disinfectant with broad antimicrobial activity. In experimental setups, its residual presence can interfere with downstream applications by exhibiting cytotoxic effects on cell cultures or inhibiting enzymatic reactions. Therefore, effective neutralization is crucial to quench its antimicrobial activity and prevent experimental artifacts.
Q2: What are the most common and effective neutralizing agents for this compound?
The most widely recommended neutralizing agents for quaternary ammonium compounds (QACs) like this compound are a combination of lecithin and polysorbate 80 (Tween 80) . These substances effectively inactivate QACs. Commercially available media, such as Dey-Engley (D/E) Neutralizing Broth and Letheen Media , incorporate these agents to neutralize a broad spectrum of disinfectants.[1]
Q3: Can I prepare my own neutralizing solution?
Yes, you can prepare a custom neutralizing solution. A common formulation involves a combination of lecithin and polysorbate 80. For example, a mixture of 50:50 Tween 80®/lecithin has been shown to be effective in neutralizing benzalkonium chloride, a QAC similar to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Continued cytotoxicity or antimicrobial activity after neutralization. | Insufficient concentration of the neutralizing agent. | Increase the concentration of the neutralizer. A general starting point is a 1:1 to 10:1 ratio of neutralizer to this compound, but this may need to be optimized for your specific experimental conditions. |
| Inadequate contact time between this compound and the neutralizer. | Ensure thorough mixing and allow for a sufficient incubation period for the neutralization reaction to complete. A minimum of 15 minutes is often recommended. | |
| The chosen neutralizer is not effective for the specific concentration of this compound used. | Validate the efficacy of your chosen neutralizer using a neutralization confirmation assay as described in the experimental protocols section. | |
| Interference of the neutralizer with downstream assays (e.g., protein assays, cytotoxicity assays). | The neutralizer itself has biological or chemical activity in your assay. For example, Tween 80 can interfere with certain protein determination methods.[2] | Run a "neutralizer only" control to assess its baseline effect. If interference is observed, consider alternative neutralization methods, such as physical removal (rinsing) if applicable, or using a different neutralizer like cyclodextrin. |
| The concentration of the neutralizer is too high. | Optimize the neutralizer concentration to the minimum effective level required for complete neutralization of this compound. | |
| Variability in experimental results after neutralization. | Incomplete or inconsistent neutralization across different samples. | Ensure precise and consistent addition of both this compound and the neutralizing agent to all samples. Thorough mixing is critical. |
| Residual this compound or neutralizer affecting subsequent steps. | After neutralization, if possible, wash the cells or surfaces with a sterile buffer (e.g., PBS) to remove any residual compounds before proceeding with your experiment. | |
| Damage to laboratory equipment or surfaces. | This compound solution is incompatible with certain materials. | Consult chemical compatibility charts for your specific labware. Polypropylene and polytetrafluoroethylene (PTFE) generally have good chemical resistance to a range of chemicals.[3] Avoid prolonged contact with materials that may be susceptible to damage. |
Quantitative Data Summary
The following table summarizes quantitative data for the neutralization of benzalkonium chloride (a QAC similar to this compound) using a Tween 80®/Lecithin mixture. This data can serve as a starting point for optimizing the neutralization of this compound.
| This compound Concentration (example) | Neutralizer Composition | Neutralizer to Disinfectant Ratio (v/v) | Outcome |
| 0.2% | 50:50 Tween 80®/Lecithin | 5:1 | Partial bacterial growth observed |
| 0.2% | 50:50 Tween 80®/Lecithin | 10:1 | Increased bacterial growth |
| 0.2% | 50:50 Tween 80®/Lecithin | >20:1 | Optimal bacterial growth (indicating effective neutralization) |
| 2% | 50:50 Tween 80®/Lecithin | >20:1 | Bacterial growth observed |
Data adapted from a study on benzalkonium chloride neutralization and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of Dey-Engley (D/E) Neutralizing Broth
D/E Neutralizing Broth is a comprehensive solution designed to neutralize a wide array of disinfectants, including quaternary ammonium compounds.
Composition per liter:
| Ingredient | Amount (g) |
| Tryptone | 5.0 |
| Yeast Extract | 2.5 |
| Dextrose | 10.0 |
| Sodium Thioglycollate | 1.0 |
| Sodium Thiosulfate | 6.0 |
| Sodium Bisulfite | 2.5 |
| Polysorbate 80 | 5.0 |
| Lecithin | 7.0 |
| Bromocresol Purple | 0.02 |
| Purified Water | 1000 mL |
Instructions:
-
Suspend 39 grams of the powdered medium in 1 liter of purified water.
-
Heat with frequent agitation to completely dissolve the medium.
-
Dispense into appropriate containers.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Protocol 2: General Neutralization Procedure in an Experimental Setup (e.g., Cell Culture)
This protocol provides a general workflow for neutralizing this compound in a liquid-based experimental setup.
Materials:
-
This compound solution
-
Sterile neutralizing solution (e.g., D/E Broth or a custom lecithin/polysorbate 80 mixture)
-
Sterile phosphate-buffered saline (PBS) or other appropriate buffer
-
Pipettes and sterile tips
Procedure:
-
Exposure: Expose your experimental system (e.g., cells in a well plate) to the this compound solution for the desired contact time.
-
Removal of Disinfectant (Optional but Recommended): Carefully aspirate the this compound solution. Wash the system once with sterile PBS to remove the bulk of the disinfectant.
-
Neutralization: Add the neutralizing solution to the system. The volume and concentration of the neutralizer should be optimized based on the concentration of this compound used. Ensure the neutralizer makes complete contact with all surfaces exposed to the disinfectant.
-
Incubation: Incubate for a minimum of 15 minutes at room temperature to allow for complete neutralization.
-
Removal of Neutralizer: Aspirate the neutralizing solution.
-
Washing: Wash the system two to three times with sterile PBS to remove any residual neutralizer and inactivated this compound.
-
Proceed with Experiment: Your system is now ready for the next steps of your experiment (e.g., addition of media, reagents, or assay components).
Visualizations
Caption: General workflow for the neutralization of this compound in an experimental setup.
Caption: A logical flow for troubleshooting common issues in this compound neutralization.
References
Dodicin hydrochloride degradation products and their interference in assays
Frequently Asked Questions (FAQs)
Q1: What is Dodicin hydrochloride and what are its likely stability concerns?
This compound, also known as lauryl diethylenediaminoglycine hydrochloride, is an amphoteric surfactant. Its structure contains a long alkyl chain, multiple amine functional groups, and a carboxylic acid, making it susceptible to certain degradation pathways. Key stability concerns include oxidation of the amine groups and potential hydrolysis, especially under harsh temperature and pH conditions.
Q2: What are the potential degradation products of this compound under forced degradation conditions?
While specific degradation products have not been documented, based on its structure, the following are plausible degradation products under forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress):
-
Oxidative Degradation: The tertiary amine groups are susceptible to oxidation, which could lead to the formation of N-oxides.
-
Hydrolytic Degradation: Although generally stable, extreme pH and temperature could potentially lead to cleavage of the glycine moiety, though this is less likely than oxidation.
-
Thermal Degradation: High temperatures may lead to fragmentation of the molecule.
Q3: What analytical methods are suitable for the analysis of this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. Due to the lack of a strong chromophore in the Dodicin molecule, UV detection can be challenging. Alternative detection methods may be necessary:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (MS)
A reversed-phase column, such as a C8 or C18, is a good starting point for method development.
Troubleshooting Guide
Issue 1: Poor peak shape or retention in HPLC analysis.
-
Cause: The multiple amine groups in Dodicin can interact with residual silanols on the HPLC column, leading to tailing. The amphoteric nature can also lead to variable retention depending on the mobile phase pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of the analyte. For amine-containing compounds, a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) is often used to protonate the amines and improve peak shape.
-
Use a High-Purity, End-Capped Column: Select a column with minimal residual silanol groups.
-
Add an Ion-Pairing Agent: If peak shape is still poor, consider adding an ion-pairing agent to the mobile phase.
-
Issue 2: Low sensitivity with UV detection.
-
Cause: this compound lacks a significant UV-absorbing chromophore.
-
Troubleshooting Steps:
-
Switch to a More Universal Detector: Employ ELSD, CAD, or MS for more sensitive detection.
-
Derivatization: If universal detectors are not available, consider pre-column or post-column derivatization to attach a UV-absorbing or fluorescent tag to the molecule. This, however, adds complexity to the sample preparation.
-
Issue 3: Suspected interference from degradation products.
-
Cause: Degradation products may co-elute with the main Dodicin peak or with each other, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Stress the this compound standard under various conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[1][2]
-
Develop a Stability-Indicating Method: Analyze the stressed samples and optimize the HPLC method (gradient, mobile phase composition, column chemistry) to achieve baseline separation of the parent peak from all degradation product peaks.
-
Use Peak Purity Analysis: If using a photodiode array (PDA) detector, perform peak purity analysis to check for co-eluting impurities under the main analyte peak.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study of a compound structurally similar to this compound.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | ~5% | 1 |
| 0.1 M NaOH | 24 hours | 60 °C | ~8% | 2 |
| 3% H₂O₂ | 24 hours | Room Temp | ~20% | 3 |
| Thermal | 48 hours | 80 °C | ~3% | 1 |
| Photolytic | 24 hours | N/A | <2% | 0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD or Mass Spectrometer
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for developing a stability-indicating assay.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodicin hydrochloride compatibility with common laboratory plastics and metals
Frequently Asked Questions (FAQs)
Q1: What is Dodicin hydrochloride and why is material compatibility a concern?
This compound is a quaternary ammonium compound. Solutions of this salt can be acidic and may contain chloride ions, which can be corrosive to certain metals. Furthermore, as a surfactant, it may interact with plastics, potentially causing swelling, softening, or environmental stress cracking. Therefore, selecting appropriate laboratory equipment is crucial to avoid contamination of your experiment and damage to your equipment.
Q2: Which plastics are generally recommended for use with this compound solutions?
Based on the general resistance of polyolefins to salt solutions and quaternary ammonium compounds, the following plastics are likely to be suitable for short-term use. However, compatibility should always be verified.
-
High-Density Polyethylene (HDPE): Generally shows good resistance to a wide range of chemicals, including salt solutions.[1][2][3]
-
Polypropylene (PP): Offers good resistance to non-oxidizing acids and bases.[4][5][6]
-
Polytetrafluoroethylene (PTFE): Exhibits excellent chemical resistance to a broad spectrum of chemicals.
Q3: Are there any plastics I should be cautious about using with this compound?
Yes, some plastics may be susceptible to damage from quaternary ammonium compound formulations, particularly if they contain other additives like amines or alcohols.[7][8] Plastics to be cautious with and that warrant testing before use include:
-
Polycarbonate: Can be susceptible to environmental stress cracking.
-
Polystyrene: May have limited chemical resistance.
-
Polyvinyl Chloride (PVC): Compatibility can vary depending on the formulation.
Q4: Can I use standard stainless steel equipment with this compound solutions?
It is not recommended to use standard grades of stainless steel, such as 304 and 316, with hydrochloride solutions.[9][10][11][12] The chloride ions in the solution can cause pitting and crevice corrosion, leading to equipment failure and contamination of your sample. While higher-grade stainless steels may offer some resistance at low concentrations and ambient temperatures, their use should be carefully evaluated.[9]
Q5: What about other metals like aluminum?
Aluminum is also not recommended for use with hydrochloric acid or chloride-containing solutions as it is susceptible to corrosion.[13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Plastic container/tubing appears cloudy, swollen, or cracked. | Chemical incompatibility leading to absorption of the solution or environmental stress cracking. | Immediately discontinue use of the affected plastic. Transfer the solution to a more resistant material like glass or PTFE. Verify compatibility of new plastic materials using the experimental protocol below. |
| Discoloration or pitting observed on metal surfaces. | Corrosion due to the acidic nature and/or chloride content of the this compound solution. | Cease using the metal equipment immediately. Clean and passivate the metal surface if possible, though the damage may be permanent. Switch to a more resistant material such as glass, PTFE, or a suitable high-grade alloy for future experiments. |
| Unexpected changes in experimental results (e.g., pH shift, precipitation). | Leaching of materials from the container or equipment into the this compound solution, or reaction of the solution with the material. | Transfer the solution to an inert container (e.g., borosilicate glass) and re-run the experiment. Test all laboratory ware for compatibility before use. |
Data Summary: General Compatibility Guidelines
The following tables provide a general overview of expected compatibility. These are not based on specific tests with this compound and must be confirmed with your own testing.
Table 1: General Compatibility of Plastics with Quaternary Ammonium Compound & Hydrochloride Solutions
| Plastic Material | Expected Compatibility | Notes |
| High-Density Polyethylene (HDPE) | Good | Generally resistant to salt solutions.[1][2][3] |
| Low-Density Polyethylene (LDPE) | Good | Similar to HDPE but may have slightly lower overall resistance.[1][2][3] |
| Polypropylene (PP) | Good | Good resistance to non-oxidizing acids and bases.[4][5][6] |
| Polytetrafluoroethylene (PTFE) | Excellent | Very inert and resistant to a wide range of chemicals. |
| Polycarbonate (PC) | Poor to Fair | Susceptible to environmental stress cracking from some formulations.[8] |
| Polystyrene (PS) | Poor | Generally has poor resistance to many organic compounds and can be brittle. |
| Polyvinyl Chloride (PVC) | Fair to Good | Compatibility can depend on the specific PVC formulation. |
Table 2: General Compatibility of Metals with Hydrochloride Solutions
| Metal | Expected Compatibility | Notes |
| Stainless Steel 304 | Poor | Not resistant to hydrochloric acid at most concentrations and temperatures.[9][16] |
| Stainless Steel 316 | Poor | Limited resistance at very low concentrations and ambient temperatures; prone to pitting.[9][10] |
| Aluminum | Poor | Corrodes in the presence of hydrochloric acid and chloride ions.[13][14][15] |
| Hastelloy C-276 | Excellent | A nickel-molybdenum-chromium alloy with excellent resistance to many corrosive environments. |
| Titanium | Good to Excellent | Generally has good resistance to chloride solutions. |
Experimental Protocols
Methodology for Compatibility Testing of Laboratory Plastics and Metals
This protocol describes a simple immersion test to assess the compatibility of a material with a this compound solution.
1. Materials and Equipment:
- Samples of the material to be tested (e.g., coupons of plastic or metal, sections of tubing).
- Your this compound solution at the intended use concentration.
- Control liquid (e.g., deionized water).
- Inert containers (borosilicate glass beakers or bottles with PTFE-lined caps).
- Analytical balance (readable to 0.1 mg).
- Calipers for dimensional measurements.
- Visual inspection tools (magnifying glass or microscope).
2. Procedure:
- Sample Preparation:
- Cut at least three replicate samples of each material to a convenient size.
- Clean the samples thoroughly with a suitable solvent (e.g., isopropanol) to remove any surface contaminants, then rinse with deionized water and dry completely.
- Measure and record the initial weight and dimensions of each sample.
- Immersion:
- Place each sample in a separate, labeled glass container.
- Completely immerse one set of replicate samples in the this compound solution.
- Immerse a second set of replicate samples in the control liquid.
- Seal the containers to prevent evaporation.
- Exposure:
- Store the containers at the intended temperature of your experiment for a predetermined period (e.g., 24 hours, 7 days, 30 days).
- Evaluation:
- After the exposure period, carefully remove the samples from the solutions.
- Rinse the samples with deionized water and dry them thoroughly.
- Visual Inspection: Examine the samples for any changes in appearance, such as discoloration, swelling, cracking, crazing, or pitting. Also, observe the test solution for any signs of leaching (e.g., color change, precipitation).
- Gravimetric Analysis: Weigh each sample and calculate the percentage change in weight.
- Dimensional Analysis: Re-measure the dimensions of each sample and calculate the percentage change.
3. Interpretation of Results:
- Excellent Compatibility: No significant change in appearance, weight, or dimensions.
- Good Compatibility: Minor changes that are unlikely to affect the performance of the material in your application.
- Poor Compatibility: Significant changes in appearance, weight, or dimensions, indicating that the material is not suitable for use with the solution.
Visualizations
Caption: Decision workflow for selecting compatible materials.
References
- 1. cipax.com [cipax.com]
- 2. braskem.com.br [braskem.com.br]
- 3. houstonpolytank.com [houstonpolytank.com]
- 4. foxxlifesciences.com [foxxlifesciences.com]
- 5. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 6. celltreat.com [celltreat.com]
- 7. Chemical resistance testing of plastics: material compatibility of detergent and disinfectant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gamahealthcare.com [gamahealthcare.com]
- 9. bssa.org.uk [bssa.org.uk]
- 10. ijmerr.com [ijmerr.com]
- 11. quora.com [quora.com]
- 12. Understanding Stainless Steelâs Corrosion-Resistant Properties - Unified Alloys [unifiedalloys.com]
- 13. The corrosion of aluminum by hydrochloric acid vapors [vtechworks.lib.vt.edu]
- 14. Corrosion Resistance of Aluminum against Acid Activation: Impact of Benzothiazole-Substituted Gallium Phthalocyanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. edlib.net [edlib.net]
Technical Support Center: Addressing Microbial Resistance to Dodicin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for long-term studies involving microbial resistance to Dodicin hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an effective disinfectant with broad-spectrum antimicrobial activity.[1] It is a type of quaternary ammonium compound (QAC).[2][3] The primary mode of action for QACs like Dodicin involves the disruption of the bacterial cell wall and membrane, leading to the leakage of cytoplasmic contents and cell death.[2][4]
Q2: What are the primary mechanisms by which microbes develop resistance to this compound? A2: Resistance to QACs, including this compound, can be both intrinsic and acquired. The most common mechanisms include:
-
Efflux Pumps: These are membrane proteins that actively transport QACs out of the bacterial cell, preventing them from reaching their target. Overexpression of these pumps is a frequent cause of acquired resistance.[4][5]
-
Biofilm Formation: Bacteria growing in biofilms are encased in a protective matrix, which can limit the penetration of disinfectants.[3][5]
-
Cell Membrane and Wall Alterations: Changes in the composition of membrane fatty acids, phospholipids, or outer membrane porins can reduce the permeability of the cell to QACs.[4][6]
-
Enzymatic Degradation: Some bacteria may acquire the ability to degrade or inactivate the QAC molecule.[5]
Q3: How does resistance typically emerge during long-term experimental studies? A3: During long-term studies, continuous exposure of a microbial population to sub-lethal (inhibitory but not killing) concentrations of this compound creates a selective pressure.[7] This pressure favors the survival and proliferation of mutants with resistance-conferring traits.[8] Over time, these resistant strains can become dominant in the population. This process is often accelerated by the misuse or overuse of antimicrobial agents.[7]
Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)? A4:
-
MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism over a defined incubation period.[9][10] It is a measure of the agent's potency at inhibiting growth (bacteriostatic activity).
-
MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] An MBC is identified by determining the lowest concentration that prevents any growth after subculturing from an MIC assay onto antimicrobial-free media.[11]
Q5: How are antimicrobial susceptibility test results typically interpreted and reported? A5: Results are commonly categorized as Susceptible (S), Intermediate (I), or Resistant (R). This interpretation is based on comparing the MIC value obtained from the experiment to established clinical breakpoints published by standards agencies like the Clinical and Laboratory Standards Institute (CLSI).[10][12]
-
Susceptible (S): The organism is likely to be inhibited by concentrations of the drug that are achievable in the body using normal dosages.[10]
-
Intermediate (I): The organism's MIC is approaching attainable blood and tissue levels; the therapeutic response may be lower than for susceptible isolates.[10]
-
Resistant (R): The organism is not inhibited by the usually achievable concentrations of the drug.[10]
Section 2: Experimental Protocols
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to quantitatively measure the in vitro activity of this compound.
Methodology:
-
Preparation of Antimicrobial Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth).[9] The final volume in each well should be 50 µL or 100 µL, covering a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh culture (18-24 hours old) to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[13]
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).[10] This can be determined by visual inspection or using a microplate reader.
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-on to the MIC assay to determine the concentration required to kill the organism.
Methodology:
-
Perform MIC Test: First, determine the MIC as described in Protocol 2.1.
-
Subculturing: From each well in the MIC plate that shows no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto a suitable antimicrobial-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.[11]
Protocol 2.3: Inducing and Evaluating Resistance in Long-Term Studies
This workflow is designed to simulate the development of resistance over time.
Methodology:
-
Baseline Susceptibility: Determine the initial MIC and MBC of this compound for the wild-type microbial strain (as per Protocols 2.1 and 2.2).
-
Serial Passage: Culture the microorganism in broth containing a sub-lethal concentration of this compound (e.g., 0.5x the initial MIC).
-
Incremental Exposure: After a set period of growth (e.g., 24 hours), transfer an aliquot of the culture to fresh broth with a slightly increased concentration of this compound. Repeat this process daily or every few days, gradually increasing the concentration.
-
Periodic Testing: At regular intervals (e.g., every 5-10 passages), re-determine the MIC and MBC of the exposed population to track changes in susceptibility.
-
Phenotype Stability Testing: Once a significant increase in MIC is observed, test the stability of the resistant phenotype. Culture the resistant strain in an antimicrobial-free medium for several passages and then re-determine the MIC. A stable phenotype will retain its high MIC, while an unstable one may revert to a lower MIC.[11]
-
Mechanism Investigation: If a stable resistant phenotype is confirmed, proceed with further investigations, such as genetic sequencing to identify mutations, RT-qPCR to measure the expression of efflux pump genes, or biofilm assays.
Section 3: Troubleshooting Guides
Q: My quality control (QC) strain results are out of the acceptable range in my susceptibility test. What should I do? A: Out-of-range QC results invalidate the entire batch of tests.[9] Do not report patient or experimental results.
-
Corrective Action:
-
Check Inoculum Density: Ensure the bacterial suspension matches the 0.5 McFarland standard. An inoculum that is too heavy or too light is a common source of error.[13]
-
Verify Media: Confirm you are using the correct medium (e.g., Mueller-Hinton Agar/Broth) and that its pH and cation concentrations are within the specified limits.[14]
-
Inspect Antimicrobial Disks/Solutions: Check the expiration date and storage conditions of your this compound stock or disks.
-
Review Incubation: Ensure the correct temperature, time, and atmospheric conditions were used.
-
Use a New QC Strain: Subculture a fresh QC organism from a stock culture.
-
Repeat the test after addressing the most likely variable. Document all steps taken.[14]
-
Q: I am observing significant variability in my MIC results for the same strain between experiments. What could be the cause? A: Inherent variation of one two-fold dilution is considered normal for MIC tests.[15] However, greater variability points to procedural issues.
-
Possible Causes:
-
Inoculum Preparation: Inconsistent inoculum size is a primary cause of MIC variability.
-
Pipetting Errors: Inaccurate serial dilutions or inoculation volumes.
-
Incubation Time: Reading results too early or too late can shift the apparent MIC.
-
Mixed Culture: Your test culture may be contaminated. Perform a purity check by streaking onto an agar plate.
-
Q: My organism developed a high MIC after exposure to this compound, but the resistance disappeared after passaging in drug-free media. What does this indicate? A: This suggests an unstable or adaptive resistance phenotype rather than a stable, genetic resistance.
-
Explanation: The resistance may be due to a transient physiological adaptation (e.g., temporary upregulation of an efflux pump) that is not maintained without the selective pressure of the drug.[11] True resistance is typically the result of stable genetic changes (mutations) that are heritable.
-
Next Steps: Document this as an unstable phenotype. Your experimental protocol may need to distinguish between adaptive and stable resistance.[11]
Q: I am not seeing any zone of inhibition in my disk diffusion assay, even with a high-concentration disk. What should I investigate? A: This could indicate very high-level resistance, but technical errors must be ruled out first.
-
Troubleshooting Steps:
-
Confirm Disk Potency: Test the disk against a known susceptible QC strain.
-
Check Inoculum: Ensure the inoculum was not excessively heavy, which can obscure a zone of inhibition.
-
Verify Organism ID: Confirm the identity of your test organism. Some species have high intrinsic resistance to QACs.[6]
-
Switch to a Quantitative Method: If technical errors are ruled out, proceed to a dilution method (MIC testing) to quantify the level of resistance. A disk diffusion assay is qualitative and may not be able to measure very high MICs.[3]
-
Section 4: Data Presentation
Quantitative data from long-term resistance studies should be presented clearly for comparison.
Table 1: Example of MIC/MBC Tracking for E. coli During Serial Passage with this compound
| Passage Number | Dodicin HCl Conc. (µg/mL) | MIC (µg/mL) | MBC (µg/mL) | Fold Change in MIC |
| 0 (Wild-Type) | 0 | 2 | 4 | 1x |
| 10 | 1 | 4 | 8 | 2x |
| 20 | 2 | 8 | 16 | 4x |
| 30 | 4 | 32 | 64 | 16x |
| 40 | 16 | 64 | 128 | 32x |
| 50 | 32 | 128 | >256 | 64x |
Table 2: Example of Cross-Resistance Profile for a Dodicin-Resistant Strain
| Antimicrobial Agent | Class | Wild-Type MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Interpretation |
| Dodicin HCl | QAC | 2 | 128 | Resistant |
| Benzalkonium Chloride | QAC | 4 | 256 | Cross-Resistant |
| Ciprofloxacin | Fluoroquinolone | 0.25 | 4 | Resistant |
| Gentamicin | Aminoglycoside | 1 | 1 | Susceptible |
| Tetracycline | Tetracycline | 2 | 32 | Resistant |
Section 5: Visualizations and Workflows
Diagrams
Caption: A typical experimental workflow for inducing and characterizing microbial resistance.
Caption: Common strategies bacteria use to resist QACs like this compound.
Caption: A decision tree for troubleshooting common issues in susceptibility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bacterial resistance to Quaternary Ammonium Compounds (QAC) disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bacterial-resistance-to-disinfectants-containing-quaternary-ammonium-compounds - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Resistance: A Growing Serious Threat for Global Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apec.org [apec.org]
- 10. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 11. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. woah.org [woah.org]
How to prevent precipitation of Dodicin hydrochloride in buffered solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodicin hydrochloride. Our aim is to help you prevent precipitation and ensure the stability of your buffered solutions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation of this compound solutions.
Question 1: Why is my this compound solution precipitating after adding a buffer?
Answer: Precipitation of this compound upon buffer addition is often related to pH shifts, buffer composition, and concentration. Dodicin is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. Its solubility is therefore highly dependent on the pH of the solution.
-
pH Effects: At its isoelectric point (pI), the net charge of the Dodicin molecule is zero, leading to minimal electrostatic repulsion between molecules and reduced solubility. Adjusting the pH away from the pI generally increases solubility. For a stable formulation, it is crucial to maintain a pH that ensures the molecule is sufficiently charged.
-
Buffer Interaction: Certain buffer salts can interact with this compound, leading to the formation of less soluble complexes. This is particularly common with phosphate buffers, which can sometimes salt out organic molecules.
-
Concentration: If the concentration of this compound or the buffer is too high, it can exceed the solubility limit, leading to precipitation.
Question 2: How can I determine the optimal pH for my this compound formulation?
Answer: To find the optimal pH, you should perform a pH-solubility profile study. This involves preparing saturated solutions of this compound in a series of buffers with different pH values (e.g., from pH 2 to 10). After equilibration, the concentration of dissolved this compound in each buffer is measured. The pH at which the highest concentration is achieved is the optimal pH for maximum solubility. Many pharmaceuticals exhibit stability in the pH range of 4 to 8.
Question 3: What type of buffer is recommended for this compound solutions?
Answer: The choice of buffer is critical. While phosphate buffers are common, they can sometimes cause precipitation. It is advisable to screen several buffer systems, such as citrate, acetate, or TRIS buffers, at your target pH. The ideal buffer will not interact with this compound and will have sufficient buffering capacity to maintain the desired pH.
Question 4: Can temperature changes cause precipitation of this compound?
Answer: Yes, temperature is a key factor affecting drug stability and solubility. For most substances, solubility increases with temperature. However, if a solution is prepared at an elevated temperature and then cooled, the this compound may precipitate out if its concentration exceeds the solubility limit at the lower temperature. It is essential to determine the solubility at the intended storage and use temperatures.
Question 5: Are there any excipients that can help prevent the precipitation of this compound?
Answer: Yes, several excipients can be used to enhance the solubility and prevent the precipitation of active pharmaceutical ingredients.
-
Co-solvents: Water-miscible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the formulation to increase the solubility of this compound.
-
Surfactants: Non-ionic surfactants can be particularly effective in preventing the precipitation of ionic surfactants. They can form micelles that encapsulate the drug molecules, keeping them in solution.
-
Polymers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors. They can increase the viscosity of the solution and sterically hinder the formation of crystal nuclei.
Factors Affecting this compound Stability
The following table summarizes the key factors that can influence the precipitation of this compound in buffered solutions and suggests strategies to mitigate these effects.
| Factor | Potential Issue | Recommended Strategy |
| pH | Precipitation at or near the isoelectric point. | Determine the pH-solubility profile and select a pH that ensures maximum solubility. Maintain this pH with a suitable buffer. |
| Buffer Type | Interaction with buffer salts leading to precipitation (e.g., "salting out"). | Screen different buffer systems (e.g., citrate, acetate, TRIS) to identify a compatible buffer. Avoid buffers known to cause precipitation with similar compounds. |
| Concentration | Exceeding the solubility limit of this compound or the buffer. | Ensure that the concentrations of all components are within their respective solubility limits at the intended storage and use temperatures. |
| Temperature | Decreased solubility upon cooling, leading to precipitation. | Determine the solubility of this compound at various temperatures. Store the solution at a temperature that ensures stability. |
| Excipients | Lack of solubilizing agents. | Consider the addition of co-solvents, non-ionic surfactants, or polymers to enhance solubility and inhibit precipitation. |
Experimental Protocols
Protocol: Determining the pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound across a range of pH values to identify the optimal pH for formulation.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
Vials or test tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials.
-
Allow the undissolved solid to settle.
-
Withdraw a clear aliquot of the supernatant from each vial.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Dilute the filtered samples appropriately.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Plot the measured solubility (concentration) of this compound against the pH of the buffer.
-
The pH at which the solubility is highest is the optimal pH for your formulation.
-
Visual Guides
The following diagrams illustrate key workflows and relationships in troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Decision tree for developing a stable this compound formulation.
Mitigating Dodicin hydrochloride-induced cytotoxicity in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Dodicin hydrochloride-induced cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: While specific studies on this compound are limited, its chemical structure, featuring a dodecyl carbon chain, suggests it acts as a cationic surfactant. The primary cytotoxic mechanism of such surfactants is the disruption of cell membrane integrity.[1] At lower concentrations, it may selectively damage mitochondrial membranes, leading to apoptosis, while at higher concentrations, it can cause rapid cell lysis and necrosis.[2]
Q2: Why am I observing high variability between replicate wells in my cytotoxicity assay?
A2: High variability can stem from several factors, including inconsistent cell seeding, the presence of air bubbles in the wells, or the "edge effect" in 96-well plates where outer wells evaporate more quickly. Ensure your cell suspension is homogenous before and during plating, and handle the plate gently to avoid bubbles. To mitigate the edge effect, consider not using the outermost wells for critical experiments or filling them with a sterile buffer.
Q3: My untreated control cells show low viability. What could be the cause?
A3: Low viability in control wells can indicate underlying issues with cell health or culture conditions. Potential causes include contamination (e.g., mycoplasma), over-confluency in the stock culture, an excessive number of passages leading to senescence, or nutrient depletion in the medium. It is also important to ensure that any solvents used to dissolve the test compound (like DMSO) are at a final concentration that is non-toxic to the cells.
Q4: Can the assay reagent itself be toxic to the cells?
A4: Yes, some viability assay reagents, like MTT, can be toxic to cells, especially with prolonged incubation times. It's crucial to optimize the incubation period to be long enough for a detectable signal but short enough to avoid reagent-induced cytotoxicity.[3]
Q5: How do I choose the optimal cell seeding density for my experiment?
A5: The optimal seeding density depends on the cell line's growth rate and the duration of the assay. Cells should be in the logarithmic growth phase during treatment. A density that is too low may result in a weak signal, while a density that is too high can lead to confluence, nutrient depletion, and cell death unrelated to the treatment. It is recommended to perform a preliminary experiment to determine the ideal seeding density for your specific cell line and assay conditions.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Across All Concentrations
| Possible Cause | Suggestion |
| Incorrect Drug Concentration | Verify calculations for stock solution and dilutions. Ensure proper solubilization of this compound. |
| Solvent Toxicity | Run a solvent control to ensure the concentration of the vehicle (e.g., DMSO) is not causing cytotoxicity. |
| Contamination | Check cultures for signs of bacterial, fungal, or mycoplasma contamination. |
| Poor Cell Health | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding. |
Issue 2: No Dose-Dependent Cytotoxic Effect Observed
| Possible Cause | Suggestion |
| Inappropriate Concentration Range | The concentrations tested may be too low. Perform a wider range-finding study with serial dilutions (e.g., 10-fold dilutions) to identify an effective concentration range. |
| Compound Instability | Ensure this compound is stable in the culture medium for the duration of the experiment. |
| Resistant Cell Line | The chosen cell line may be inherently resistant to this compound. Consider using a different, more sensitive cell line if appropriate for the research question. |
| Assay Interference | The compound may interfere with the assay chemistry. For example, colored compounds can affect absorbance readings in colorimetric assays. Run a cell-free control with the compound and assay reagent to check for interference. |
Issue 3: Inconsistent Results with MTT/XTT Assays
| Possible Cause | Suggestion |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. Check that the solubilization buffer is appropriate and sufficient in volume. |
| Interference from Test Compound | This compound, as a surfactant, might interact with the formazan crystals or the assay reagents. Compare results with an alternative cytotoxicity assay that uses a different detection principle (e.g., LDH release or ATP-based assays). |
| Cellular Metabolism Alterations | The compound might alter the metabolic activity of the cells without killing them, leading to misleading results in metabolic-based assays. Correlate MTT/XTT results with a direct measure of cell death, such as trypan blue exclusion or a live/dead staining assay. |
Quantitative Data Summary
As specific experimental data for this compound is not widely available, the following table presents hypothetical IC50 values to illustrate how such data could be presented. These values are for demonstrative purposes only.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | MTT | 24 | 75 |
| HeLa | MTT | 48 | 50 |
| A549 | LDH Release | 24 | 90 |
| A549 | LDH Release | 48 | 65 |
| HepG2 | ATP-based | 24 | 80 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: In a separate plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for surfactant-induced cytotoxicity.
References
Validation & Comparative
A Comparative Guide to Dodicin Hydrochloride and Benzalkonium Chloride for Laboratory Disinfection
For researchers, scientists, and drug development professionals seeking effective laboratory disinfection, the choice of a suitable biocide is critical for maintaining aseptic conditions and ensuring the integrity of experimental outcomes. This guide provides an objective comparison of two common disinfectants, Dodicin Hydrochloride and Benzalkonium Chloride, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a guanidine derivative, and benzalkonium chloride, a quaternary ammonium compound, are both cationic surfactants with broad-spectrum antimicrobial properties. Their efficacy stems from their ability to disrupt microbial cell membranes, leading to cell lysis and death. However, their performance characteristics, including potency against specific microorganisms and optimal usage conditions, exhibit notable differences.
Performance Data: A Quantitative Comparison
The following tables summarize the antimicrobial efficacy of this compound and Benzalkonium Chloride against common laboratory contaminants.
Table 1: Bactericidal Efficacy against Staphylococcus aureus
| Disinfectant | Concentration | Test Method | Organism | Contact Time for Inactivation | Source |
| This compound | Not Specified | Suspension | MSSA & MRSA | < 20 seconds | [1] |
| Benzalkonium Chloride | Not Specified | Suspension | MSSA & MRSA | < 20 seconds (for all but one strain) | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
| Disinfectant | Microorganism | MIC (mg/L) | MBC (mg/L) | Source |
| Benzalkonium Chloride | Staphylococcus aureus | 40 | 45 | [2] |
| Listeria monocytogenes | 30 | 35 | [2] | |
| Escherichia coli | 40 | 45 | [2] | |
| Pseudomonas aeruginosa | 0.14 g/ml (140 mg/L) | - | [3] | |
| Bacillus cereus | 140 | 160 | [2] | |
| This compound | Staphylococcus aureus | Data not available | Data not available | |
| Escherichia coli | Data not available | Data not available | ||
| Candida albicans | Data not available | Data not available |
Mechanisms of Action
Both disinfectants primarily target the microbial cell membrane, a critical barrier for cellular integrity. Their cationic nature facilitates interaction with the negatively charged components of the cell surface.
This compound
This compound's antimicrobial action is attributed to its interaction with and disruption of the microbial cell membrane.[4] It alters cell wall and membrane permeability, leading to the leakage of intracellular components.[4] In some bacteria, such as Pseudomonas syringae, it can induce the expansion of the outer membrane.[4] A key feature of dodicin is its dual-action mechanism, which involves breaking up biofilms and subsequently killing the isolated bacteria through membrane disruption.[5][6]
Benzalkonium Chloride
Benzalkonium chloride, as a quaternary ammonium compound, disrupts intermolecular interactions within the bacterial cell membrane.[3] Its amphiphilic structure allows it to intercalate into the lipid bilayer, causing a loss of structural integrity and increased permeability.[7][8] This leads to the leakage of essential cellular contents, such as ions and proteins, ultimately resulting in cell death.[7][8] At higher concentrations, it can also inhibit intracellular enzymes.[8]
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the efficacy of disinfectants. The European Norms (EN) provide a framework for this assessment.
Quantitative Suspension Test (EN 13727)
This test evaluates the bactericidal activity of a disinfectant in a liquid suspension, simulating conditions of use.
Objective: To determine the concentration at which a disinfectant reduces the number of viable bacterial cells by a factor of 10^5 (a 5-log reduction) within a specified contact time.[5][9]
Methodology:
-
A suspension of the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, Escherichia coli) is prepared in a solution containing an interfering substance (e.g., bovine albumin to simulate clean conditions, or a mixture of albumin and sheep erythrocytes for dirty conditions).[9][10]
-
The disinfectant is added to the bacterial suspension at various concentrations.[9]
-
The mixture is maintained at a specified temperature for a defined contact time.[9][10]
-
At the end of the contact time, a neutralizer is added to stop the antimicrobial action of the disinfectant.[5]
-
The number of surviving bacteria is determined by plating and colony counting.[5]
-
A log reduction of ≥ 5 is required for a product to pass the test for general disinfection purposes.[5]
Quantitative Non-Porous Surface Test (EN 13697)
This test assesses the efficacy of a disinfectant on a hard, non-porous surface.
Objective: To determine the concentration at which a disinfectant reduces the number of viable microorganisms on a surface by a factor of 10^4 for bacteria (4-log reduction) and 10^3 for fungi (3-log reduction) within a specified contact time.[2]
Methodology:
-
A suspension of the test microorganism (bacteria or fungi) is inoculated onto a stainless steel disc and allowed to dry.[8]
-
The disinfectant is applied to the dried inoculum.[8]
-
After the specified contact time under defined temperature conditions, the disc is transferred to a neutralizer solution to inactivate the disinfectant.
-
The surviving microorganisms are recovered from the surface and enumerated.
-
The log reduction is calculated by comparing the number of survivors to the initial inoculum count.[2]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and experimental workflows.
Caption: Mechanisms of action for this compound and Benzalkonium Chloride.
Caption: Workflow for the EN 13727 Quantitative Suspension Test.
Caption: Workflow for the EN 13697 Quantitative Surface Test.
References
- 1. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diglycine Enables Rapid Intrabacterial Hydrolysis for Activating Anbiotics against Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing the effective dose of doxycycline using chitosan silver nanocomposite as a carriers on gram positive and gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Dodicin Hydrochloride Against Other Quaternary Ammonium Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial performance of Dodicin hydrochloride in relation to other common quaternary ammonium compounds (QACs).
This guide provides an objective comparison of the antimicrobial efficacy of this compound against two other widely used quaternary ammonium compounds: benzalkonium chloride and cetylpyridinium chloride. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their applications.
Executive Summary
Quaternary ammonium compounds are a class of cationic surfactants extensively used as disinfectants and antiseptics due to their broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death. This guide focuses on a comparative analysis of this compound with benzalkonium chloride and cetylpyridinium chloride, presenting quantitative efficacy data, detailed experimental protocols for assessing antimicrobial activity, and visualizations of the mechanism of action and experimental workflows.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of biocides is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound, benzalkonium chloride, and cetylpyridinium chloride against a range of common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 1 - 5 |
| Streptococcus pyogenes | 1 - 5 |
| Escherichia coli | 5 - 20 |
| Pseudomonas aeruginosa | 20 - 100 |
| Candida albicans | 5 - 20 |
Data sourced from patent literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Various Microorganisms
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 1 - 10 |
| Listeria monocytogenes | 0.25 - 20 |
| Escherichia coli | 5 |
| Pseudomonas aeruginosa | 24 |
| Acinetobacter baumannii | 26.66 |
Data compiled from multiple research articles.[1][2]
Table 3: Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Chloride against Various Microorganisms
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 2 - 10 |
| Streptococcus mutans | Lower than chlorhexidine in some studies |
| Escherichia coli | 8 - 256 (for Salmonella spp.) |
| Porphyromonas gingivalis | Lower MICs for oral Gram-negative bacteria |
| Candida albicans | Sensitive |
Data compiled from multiple research articles.[3][4][5]
Experimental Protocols
The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.
Workflow for Broth Microdilution:
References
- 1. Bacterial resistance to Quaternary Ammonium Compounds (QAC) disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of quaternary ammonium compounds (QACs) on quorum sensing and resistance of P. aeruginosa in clinical settin… [ouci.dntb.gov.ua]
- 4. A quaternary ammonium silane antimicrobial triggers bacterial membrane and biofilm destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Sporicidal Efficacy of Dodicin Hydrochloride: A Comparative Guide
For researchers and professionals in drug development and sterile manufacturing, ensuring the complete inactivation of bacterial spores is a critical measure of a disinfectant's effectiveness. This guide provides an objective comparison of the sporicidal activity of Dodicin hydrochloride (also known by its trade name Tego 51) against other commonly used sporicidal agents. The information presented is supported by experimental data from peer-reviewed studies and outlines standardized protocols for validation.
Performance Comparison of Sporicidal Agents
The sporicidal efficacy of a disinfectant is typically measured by its ability to reduce a population of highly resistant bacterial spores, commonly Bacillus subtilis or Clostridium sporogenes, by a specific magnitude, often expressed as a log reduction. The following tables summarize the performance of this compound and its alternatives based on available data.
Table 1: Sporicidal Activity of this compound (Tego 51)
| Test Organism | Concentration | Contact Time | Log Reduction | Test Method | Reference |
| Bacillus subtilis subsp. spizizenii | 2% (v/v) | 10 minutes | Effective Sporicidal Agent | Carrier Test | [1] |
| Aspergillus brasiliensis | 2% (v/v) | 5 minutes | Effective Sporicidal Agent | Carrier Test | [1] |
| Bacillus subtilis | 0.005% | 8 minutes | Bactericidal (vegetative cells) | Suspension Test | [2] |
Note: The study on Tego 51 described it as an "effective sporicidal agent" but did not provide specific log reduction values. The test against vegetative Bacillus subtilis at a lower concentration indicates bactericidal but not necessarily sporicidal activity at that level.
Table 2: Comparative Sporicidal Efficacy of Alternative Agents against Bacillus subtilis Spores
| Active Agent | Concentration | Contact Time | Log Reduction / Result | Test Conditions | Reference |
| Glutaraldehyde (Alkaline) | 2% | 30 minutes | ~1 log (~90% reduction) | 20°C, Suspension | [3][4] |
| Glutaraldehyde (Alkaline) | 2% | 2 hours | >5 log reduction | With 4% blood | |
| Peracetic Acid | 0.045% (450 ppm) | 3 minutes | ~0.5 log reduction | pH ~3.5, Suspension | [4] |
| Peracetic Acid | 0.2% | 40 minutes | 6-7 log reduction | Surface Test | |
| Hydrogen Peroxide | 7% | ~12 minutes | 5 log reduction | Suspension | [1] |
| Hydrogen Peroxide | 10% | 30 minutes | ~3 log reduction | 20°C, Suspension | [1] |
| Sodium Hypochlorite | 0.5% (5000 ppm) | 30 minutes | >3 log (>99.9% reduction) | 20°C, Suspension | [3][4] |
| Sodium Hypochlorite (pH-adjusted) | 0.29% | 0.5 minutes | >5.4 log reduction | Surface Test | [5] |
Experimental Protocols for Sporicidal Validation
Validating the sporicidal activity of a disinfectant requires rigorous and standardized testing methodologies. The most widely recognized protocols are those established by AOAC International and European Standards (EN). These tests can be broadly categorized into suspension tests and carrier tests.
Quantitative Suspension Test (Based on EN 13704)
This method evaluates the sporicidal activity of a liquid chemical disinfectant when suspended with bacterial spores. It allows for a quantitative measurement of the reduction in viable spores.
Methodology:
-
Preparation of Spore Suspension: A high concentration of a test organism, such as Bacillus subtilis spores, is prepared and standardized.
-
Test Conditions: The test is performed under conditions that simulate practical use, including "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to represent the presence of organic soil[6][7].
-
Exposure: A sample of the disinfectant at its test concentration is mixed with the bacterial spore suspension and the interfering substance.
-
Contact Time: The mixture is maintained at a specified temperature for a defined contact time (e.g., 60 minutes)[6][8][9].
-
Neutralization: At the end of the contact time, the sporicidal action is immediately halted by adding a validated neutralizer.
-
Enumeration: The number of surviving spores in the mixture is determined by plating serial dilutions onto a suitable growth medium.
-
Calculation: The log reduction in viable spores is calculated by comparing the number of surviving spores to the initial count. A disinfectant is typically considered sporicidal if it achieves a minimum of a 3-log₁₀ reduction[9].
Carrier Test (Based on AOAC Official Method 966.04)
This method provides a qualitative (pass/fail) assessment of a disinfectant's ability to kill spores dried onto a hard surface, simulating the contamination of inanimate objects.
Methodology:
-
Carrier Preparation: Standardized carriers, such as porcelain penicylinders or silk suture loops, are used as the test surfaces[10][11].
-
Inoculation: Each carrier is inoculated with a standardized culture of the test organism (Bacillus subtilis or Clostridium sporogenes) and dried to fix the spores to the surface. The target is typically 1x10⁵ to 1x10⁶ spores per carrier[10][11].
-
Exposure: The inoculated carriers are immersed in the test disinfectant for a specified contact time at a controlled temperature.
-
Transfer and Neutralization: After exposure, each carrier is individually transferred to a tube of recovery medium containing a suitable neutralizer.
-
Incubation: The recovery tubes are incubated for an extended period (e.g., 21 days) to allow any surviving spores to germinate and grow[10][11].
-
Assessment: The tubes are visually inspected for turbidity, which indicates microbial growth. The result is recorded as growth (+) or no growth (0). For a product to pass, it must demonstrate no growth in a specified number of test carriers.
Conclusion
The available data indicates that a 2% concentration of this compound (Tego 51) demonstrates sporicidal activity against Bacillus subtilis and Aspergillus brasiliensis spores with contact times of 10 and 5 minutes, respectively[1]. When compared to other sporicides, its performance appears promising, although direct quantitative comparisons (log reduction) are limited in the current literature.
Agents such as pH-adjusted sodium hypochlorite and certain formulations of peracetic acid can achieve very high log reductions in shorter contact times[5]. However, glutaraldehyde may require significantly longer exposure to achieve a comparable sporicidal effect, especially in the presence of an organic load[3][4]. The choice of a sporicidal agent should be based on a comprehensive evaluation of its efficacy under conditions that reflect its intended application, as well as considerations of material compatibility, safety, and cost. For definitive validation of this compound's sporicidal claims, testing according to standardized quantitative protocols such as EN 13704 is recommended.
References
- 1. Comparative sporicidal effect of liquid chemical germicides on three medical devices contaminated with spores of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative sporicidal effects of liquid chemical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative sporicidal effects of liquid chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EN 13704: 2019. Quantitative suspension test for the evaluation of sporicidal activity in food, industry, domestic and institutional areas (fase2, step1). - IVAMI [ivami.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. EN 13704:2018 - Viroxy [viroxylabs.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
A Comparative Analysis of Dodicin Hydrochloride and Glutaraldehyde as Disinfectants
For Researchers, Scientists, and Drug Development Professionals
In the critical landscape of disinfection and sterilization, the selection of an appropriate chemical agent is paramount to ensuring the safety and efficacy of research and pharmaceutical products. This guide provides a comprehensive comparative study of two widely utilized disinfectants: Dodicin hydrochloride, an amphoteric surfactant, and glutaraldehyde, an aldehyde-based disinfectant. This analysis is supported by experimental data on their antimicrobial efficacy, mechanisms of action, and key operational parameters.
Performance Data at a Glance
The following tables summarize the antimicrobial efficacy of this compound and glutaraldehyde against a range of microorganisms. It is important to note that the experimental conditions for each study varied, and direct comparisons should be made with caution.
Table 1: Antimicrobial Efficacy of this compound (Tego 51)
| Microorganism | Concentration | Contact Time | Log Reduction | Test Method |
| Staphylococcus aureus | 0.01% | 30 seconds | Killed | Suspension Test |
| Proteus mirabilis | 0.01% | 2 minutes | Killed | Suspension Test |
| Bacillus subtilis | 0.005% | 8 minutes | Killed | Suspension Test |
| Helicobacter pylori | 0.005% | 30 seconds | Killed | Suspension Test |
| Bacillus subtilis (vegetative) | 1% | < 1 minute | >4.68 | Surface Test |
| Pseudomonas aeruginosa | 1% | < 1 minute | >4.00 | Surface Test |
| Candida albicans | 1% | < 1 minute | >4.11 | Surface Test |
| Aspergillus niger | 1% | ~15 minutes | 3.02 | Surface Test |
| Bacillus subtilis (spores) | 1% | 30 minutes | No remarkable reduction | Surface Test |
Table 2: Antimicrobial Efficacy of Glutaraldehyde
| Microorganism | Concentration | Contact Time | Efficacy | Test Method |
| Gram-negative bacteria | 20 g/L | 5 minutes | Killed | Suspension Test |
| Staphylococcus aureus | 20 g/L | 5 minutes | Killed | Suspension Test |
| Mycobacteria | 20 g/L | 120 minutes | Killed | Suspension Test |
| Bacterial spores | 20 g/L | 240 minutes | Killed | Suspension Test |
| Candida albicans | 20 g/L | 10 minutes | Fungicidal | Suspension Test |
| Dermatophytes | 20 g/L | 30 minutes | Fungicidal | Suspension Test |
| Bacteriophage φX174 | 20 g/L | 60 minutes | Inactivated | Suspension Test |
| Escherichia coli | 2% | 10 minutes | Killed | Suspension Test |
| Staphylococcus aureus | 2% | 30 minutes | Killed | Suspension Test |
| Various Bacteria | 1375 - 3250 mg/L | Not Specified | MIC | Broth Dilution |
| E. coli | Not Specified | 2 hours | 99.9% reduction | Impregnated Polyurethane |
| S. aureus | Not Specified | 1 hour | 99.9% reduction | Impregnated Polyurethane |
Mechanisms of Action: A Tale of Two Strategies
The antimicrobial properties of this compound and glutaraldehyde stem from fundamentally different chemical interactions with microbial cells.
This compound: Disrupting the Barrier
As an amphoteric surfactant, this compound's primary mechanism of action involves the disruption of microbial cell membranes. Its molecular structure contains both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows it to integrate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death.
Glutaraldehyde: The Cross-linking Agent
Glutaraldehyde functions through a potent and irreversible mechanism of protein and nucleic acid alkylation and cross-linking.[1][2][3][4] Its two aldehyde groups react with various functional groups on microbial proteins, such as amino, sulfhydryl, and hydroxyl groups.[4] This leads to the formation of stable covalent cross-links, which effectively denatures enzymes, disrupts cellular structures, and inhibits essential metabolic processes, resulting in microbial inactivation.[1][2][3][4]
Experimental Protocols for Efficacy Evaluation
To ensure a robust and standardized comparison of disinfectant efficacy, established experimental protocols are employed. The following outlines a general workflow for a quantitative suspension test, a common method for evaluating the bactericidal, fungicidal, and virucidal activity of disinfectants.
General Workflow for Quantitative Suspension Test (e.g., EN 1276, EN 14476)
Key Steps in the Protocol:
-
Preparation of Microbial Suspension: A standardized culture of the test microorganism is prepared to a specific concentration.
-
Preparation of Disinfectant Solutions: The disinfectant is diluted to the desired test concentrations. A control solution (without the disinfectant) is also prepared.
-
Introduction of Interfering Substance: To simulate real-world conditions, an interfering substance, such as bovine albumin, can be added to mimic the presence of organic soil.
-
Contact Time: The microbial suspension is exposed to the disinfectant for a predetermined contact time.
-
Neutralization: The action of the disinfectant is stopped by adding a validated neutralizer.
-
Enumeration: The number of surviving microorganisms is determined by plating on suitable growth media (for bacteria and fungi) or by infecting susceptible cell lines (for viruses).
-
Calculation of Log Reduction: The efficacy of the disinfectant is expressed as the logarithmic reduction in the number of viable microorganisms compared to the initial count. A 4-log reduction (99.99% kill rate) is often a benchmark for virucidal efficacy in many standards.[5]
Conclusion
Both this compound and glutaraldehyde are effective disinfectants with broad antimicrobial spectra. Glutaraldehyde demonstrates potent sporicidal activity, a key advantage for high-level sterilization. However, it is also associated with toxicity and requires careful handling. This compound, as an amphoteric surfactant, offers a different mechanism of action and is effective against a range of bacteria and fungi with relatively short contact times for vegetative organisms. The choice between these two disinfectants will depend on the specific application, the target microorganisms, the required level of disinfection, and safety considerations. For critical applications, it is imperative to validate the efficacy of the chosen disinfectant under conditions that mimic its intended use.
References
- 1. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A comparative study of disinfectants for cleaning intensive care unit surface - Indian J Microbiol Res [ijmronline.org]
Dodicin Hydrochloride: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This guide provides a comparative analysis of the efficacy of Dodicin hydrochloride, a quaternary ammonium compound (QAC), against various antibiotic-resistant bacterial strains. Its performance is compared with other common antiseptics and antibiotics, supported by experimental data from published literature.
Executive Summary
This compound, as a member of the quaternary ammonium compound family, demonstrates broad-spectrum antimicrobial activity. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death. While specific data for this compound is limited in publicly available literature, this guide draws comparisons with structurally similar and well-studied QACs, such as benzalkonium chloride and chlorhexidine, to provide a comprehensive overview of its potential efficacy. Evidence suggests that QACs can be effective against various antibiotic-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), but concerns about the development of bacterial tolerance and cross-resistance to antibiotics exist.
Comparative Efficacy Against Antibiotic-Resistant Strains
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and comparable agents against several clinically relevant antibiotic-resistant bacteria. It is important to note that direct comparative studies for this compound are not extensively available; therefore, data for other representative QACs are included to provide a broader context.
Table 1: Minimum Inhibitory Concentrations (MIC) Against Gram-Positive Resistant Bacteria
| Antimicrobial Agent | Methicillin-Resistant Staphylococcus aureus (MRSA) (µg/mL) | Vancomycin-Resistant Enterococcus faecalis (VRE) |
| This compound | Data not readily available | Data not readily available |
| Benzalkonium chloride | 1 - 8[1][2] | Data not readily available |
| Chlorhexidine | 0.25 - 8[3] | 4 or higher[4] |
| Vancomycin | 0.5 - 2 (susceptible) | >2 (resistant) |
| Doxycycline | Variable efficacy[5][6] | Data not readily available |
Table 2: Minimum Inhibitory Concentrations (MIC) Against Gram-Negative Resistant Bacteria
| Antimicrobial Agent | Carbapenem-Resistant Enterobacteriaceae (CRE) (µg/mL) | Multidrug-Resistant Pseudomonas aeruginosa (µg/mL) | Multidrug-Resistant Acinetobacter baumannii (µg/mL) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Benzalkonium chloride | Effective in formulations[7] | Resistance observed[8] | Variable efficacy[9] |
| Chlorhexidine | 8 - 64[10] | Variable efficacy | Resistance observed[11] |
| Colistin | ≤2 (susceptible) | ≤2 (susceptible) | ≤2 (susceptible) |
| Doxycycline | Generally not effective | Variable efficacy[12] | MIC90 = 2[13] |
Note: The efficacy of biocides can be influenced by formulation and experimental conditions.[2]
Anti-Biofilm Efficacy
Bacterial biofilms present a significant challenge in antimicrobial therapy due to their increased resistance to conventional antibiotics. Quaternary ammonium compounds, including this compound, have shown potential in inhibiting biofilm formation and eradicating existing biofilms.
Table 3: Anti-Biofilm Activity
| Compound | Target Organism | Activity |
| This compound | Data not readily available | Expected to have anti-biofilm properties similar to other QACs. |
| Benzalkonium chloride | Pseudomonas aeruginosa | Can promote resistance at sub-inhibitory concentrations.[1] |
| Chlorhexidine | Neisseria gonorrhoeae | Sub-inhibitory concentrations can induce resistance.[14] |
| Staphylococcus aureus | Can show reduced susceptibility in biofilms. |
Mechanism of Action
The primary antimicrobial action of this compound and other QACs is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic interaction between the positively charged QAC molecule and the negatively charged components of the bacterial cell envelope.
Mechanism of this compound Action.
Bacterial Signaling and Stress Response
Exposure to sub-lethal concentrations of QACs can induce stress responses in bacteria and potentially interfere with cell-to-cell communication pathways like quorum sensing. This can have complex effects, sometimes leading to increased resistance and virulence factor production.
Bacterial Response to QAC Exposure.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound (or other test compounds) at a high concentration in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.
MIC Determination Workflow.
Anti-Biofilm Assay
This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate a pre-formed biofilm.
Protocol: Crystal Violet Staining Method
-
Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the test compound to assess inhibition of formation, or add the compound to wells with pre-formed biofilms to assess eradication.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm development.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Fixation: Fix the remaining biofilms with methanol for 15 minutes.
-
Staining: Stain the biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Bacterial Membrane Integrity Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane.
Protocol: Propidium Iodide (PI) Staining
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Treatment: Treat the bacterial suspension with the test compound (e.g., this compound) at its MIC or other relevant concentrations. Include an untreated control.
-
Staining: Add propidium iodide (PI) to the bacterial suspensions to a final concentration of 20 µM. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for membrane-compromised cells.
-
Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.
-
Analysis: Analyze the fluorescence of the bacterial suspension using a flow cytometer or a fluorescence microscope. An increase in red fluorescence indicates membrane damage.[15][16][17][18]
Bacterial Membrane Potential Assay
This assay measures changes in the electrical potential across the bacterial membrane.
Protocol: DiSC3(5) Staining
-
Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.
-
Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension. This dye accumulates in polarized membranes, leading to a quenching of its fluorescence.
-
Baseline Measurement: Measure the baseline fluorescence of the dye-loaded bacterial suspension.
-
Treatment: Add the test compound to the suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.[11][19][20][21][22]
Conclusion
This compound, as a representative of the QACs, holds promise as an effective agent against antibiotic-resistant bacteria due to its membrane-disrupting mechanism of action. However, the available data, primarily on related compounds, suggests that its use requires careful consideration to mitigate the potential for the development of bacterial tolerance and cross-resistance to antibiotics. Further research is warranted to establish a comprehensive efficacy and safety profile for this compound against a wider range of clinically important resistant pathogens. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. brieflands.com [brieflands.com]
- 2. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eemb.ut.ee [eemb.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline Versus Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus Aureus-Associated Acute Pulmonary Exacerbations in People With Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spice.unc.edu [spice.unc.edu]
- 8. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzalkonium chloride antagonises aminoglycoside antibiotics and promotes evolution of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorhexidine MICs Remain Stable Among Antibiotic-Resistant Bacterial Isolates Collected from 2005 to 2019 at Three US Sites | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Oral doxycycline to carbapenem-resistant Acinetobacter baumannii infection as a polymyxin-sparing strategy: results from a retrospective cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sub-Inhibitory Concentrations of Chlorhexidine Induce Resistance to Chlorhexidine and Decrease Antibiotic Susceptibility in Neisseria gonorrhoeae [frontiersin.org]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial membrane integrity determination [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. biorxiv.org [biorxiv.org]
- 22. openi.nlm.nih.gov [openi.nlm.nih.gov]
Quantitative Suspension Tests: A Comparative Efficacy Analysis of Dodicin Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the validation of antimicrobial efficacy is a critical step in the development of new disinfectants and antiseptics. This guide provides a comparative analysis of Dodicin hydrochloride and its alternatives, focusing on their performance in quantitative suspension tests, with a primary emphasis on the widely recognized European standard BS EN 1276.
This compound, an amphoteric surfactant, is known for its broad-spectrum antimicrobial activity.[1] To objectively evaluate its performance, this guide summarizes key efficacy data and provides detailed experimental protocols for quantitative suspension tests. Furthermore, it compares this compound with two common alternatives: a quaternary ammonium compound (Benzalkonium chloride) and an aldehyde (Glutaraldehyde).
Comparative Efficacy Data
The following table summarizes the bactericidal efficacy of this compound and its alternatives based on available data from quantitative suspension tests. The data for this compound is derived from a study on Tego 51, a commercial formulation of this compound.[2] The data for the alternatives is compiled from various EN 1276 test reports.[3][4] It is important to note that a "pass" in the EN 1276 standard requires a minimum of a 5-log reduction in viable bacterial counts.[5]
| Disinfectant | Active Substance | Test Organism | Concentration | Contact Time | Log Reduction | Outcome vs. EN 1276 |
| This compound (Tego 51) | Dodecyl-di(aminoethyl)-glycine | Staphylococcus aureus | 0.01% | 30 seconds | Killed | Likely Pass |
| Proteus mirabilis | 0.01% | 2 minutes | Killed | Likely Pass | ||
| Bacillus subtilis | 0.005% | 8 minutes | Killed | Likely Pass | ||
| Helicobacter pylori | 0.005% | 30 seconds | Killed | Likely Pass | ||
| Quaternary Ammonium Compound | Benzalkonium Chloride | Staphylococcus aureus | 1:60 dilution | 30 seconds | >5 | Pass |
| Pseudomonas aeruginosa | 1:60 dilution | 30 seconds | >5 | Pass | ||
| Escherichia coli | 1:60 dilution | 30 seconds | >5 | Pass | ||
| Enterococcus hirae | 1:60 dilution | 30 seconds | >5 | Pass | ||
| Aldehyde | Glutaraldehyde | Staphylococcus aureus | Neat | 5 minutes | >5.49 | Pass |
| Pseudomonas aeruginosa | Neat | 5 minutes | >5.14 | Pass | ||
| Escherichia coli | Neat | 5 minutes | >5.38 | Pass | ||
| Enterococcus hirae | Neat | 5 minutes | >5.49 | Pass |
Experimental Protocols
The following sections detail the methodologies for the quantitative suspension tests referenced in this guide.
BS EN 1276: Quantitative Suspension Test for Bactericidal Activity
This standardized test evaluates the efficacy of chemical disinfectants and antiseptics.[5][6]
1. Principle: A sample of the disinfectant is diluted in hard water (for dilutable products) or water (for ready-to-use products). This is then added to a test suspension of bacteria in a solution containing an interfering substance (to simulate clean or dirty conditions). The mixture is maintained at a specified temperature for a defined contact time. The bactericidal action is then neutralized, and the number of surviving bacteria is determined to calculate the logarithmic reduction.
2. Test Organisms:
-
Pseudomonas aeruginosa
-
Escherichia coli
-
Staphylococcus aureus
-
Enterococcus hirae
3. Procedure: a. Prepare the disinfectant at the desired concentration. b. Prepare a bacterial suspension of the test organism. c. Mix the disinfectant with the bacterial suspension and an interfering substance (e.g., bovine albumin to simulate organic soil). d. After the specified contact time (e.g., 5 minutes), add a neutralizer to stop the disinfectant's activity. e. Enumerate the surviving bacteria by plating on a suitable agar medium. f. Calculate the log reduction in bacterial count compared to a control without the disinfectant.
4. Pass Criterion: A log reduction of ≥ 5 (99.999% reduction) is required to pass the test.[5]
Bactericidal Effect Test for Tego 51 (this compound)
This study evaluated the bactericidal activity of various concentrations of Tego 51 against a range of clinical isolates.[2]
1. Principle: Bacterial and yeast strains were exposed to different concentrations of Tego 51 for various time periods. Following exposure, an aliquot of the mixture was inoculated into a growth medium to determine the survival of the microorganisms.
2. Test Organisms: Included 23 strains of bacteria (including H. pylori) and one strain of yeast.
3. Procedure: a. Prepare different concentrations of Tego 51 (0.05%, 0.01%, 0.005%). b. Expose the test microorganisms to the Tego 51 solutions for various contact times (0.5, 1, 2, 4, 8, 16 minutes). c. After the contact time, inoculate 0.01 mL of the mixture into a suitable growth medium (Brain-Heart Infusion Broth, Sabouraud Dextrose Agar, or Wilkins-Chalgren agar with 10% sheep blood). d. Incubate at 37°C for 48 hours. e. Observe for microbial growth to determine if the disinfectant was effective.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow of a quantitative suspension test and the mechanism of action of this compound.
This compound, as an amphoteric surfactant, disrupts the bacterial cell membrane, leading to cell death. This mechanism is a key factor in its broad-spectrum efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. KoreaMed [koreamed.org]
- 3. safe4disinfectant.com [safe4disinfectant.com]
- 4. The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EN 1276:2019 - Viroxy [viroxylabs.com]
- 6. microbe-investigations.com [microbe-investigations.com]
Dodicin Hydrochloride: A Comparative Guide to Performance in the Presence of Organic Load
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial performance of dodicin hydrochloride and alternative antiseptics, with a specific focus on their efficacy in the presence of an organic load. This information is critical for the selection of appropriate antiseptics in clinical and research settings where biological fluids and other organic materials are present.
Overview of this compound
This compound, chemically known as N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride, is an amphoteric surfactant with a broad spectrum of antimicrobial activity, including effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. It is commercially available under trade names such as Tego 51. Technical specifications for products containing dodicin often highlight that they remain active in the presence of dirt and proteinaceous material. However, publicly available quantitative data from standardized tests (e.g., EN 13727) to support this claim is limited.
Comparative Performance Analysis
The presence of organic matter, such as blood, serum, or proteins, can significantly reduce the efficacy of many antiseptics. The following tables summarize the performance of common antiseptic agents in the presence of a standardized organic load, based on European Norm (EN) standards.
Table 1: Bactericidal Efficacy of Antiseptics in the Presence of Organic Load (Bovine Serum Albumin)
| Antiseptic Agent | Concentration | Test Organism | Organic Load (BSA) | Contact Time | Log Reduction |
| This compound | Not specified | Not specified | Reported to be effective | Not specified | No quantitative data available |
| Povidone-Iodine | 7.5% | S. aureus | 3 g/L | 1 min | < 3 (Ineffective)[1] |
| P. aeruginosa | 3 g/L | 1 min | < 3 (Ineffective)[1] | ||
| E. hirae | 3 g/L | 1 min | < 3 (Ineffective)[1] | ||
| Chlorhexidine Digluconate | 0.2% | S. aureus | 3 g/L | 1 min | < 3 (Ineffective)[1] |
| P. aeruginosa | 3 g/L | 1 min | < 3 (Ineffective)[1] | ||
| E. hirae | 3 g/L | 1 min | < 3 (Ineffective)[1] | ||
| Ethanol | 70% | S. aureus | 3 g/L | 1 min | ≥ 5 (Effective)[1] |
| P. aeruginosa | 3 g/L | 1 min | ≥ 5 (Effective)[1] | ||
| E. hirae | 3 g/L | 1 min | ≥ 5 (Effective)[1] |
Note: According to EN 13727, a log reduction of ≥ 5 is required for bactericidal activity.
Table 2: Yeasticidal Efficacy of Antiseptics in the Presence of Organic Load (Bovine Serum Albumin)
| Antiseptic Agent | Concentration | Test Organism | Organic Load (BSA) | Contact Time | Log Reduction |
| This compound | Not specified | Not specified | Reported to be effective | Not specified | No quantitative data available |
| Povidone-Iodine | 7.5% | C. albicans | 3 g/L | 1 min | < 3 (Ineffective)[1] |
| Chlorhexidine Digluconate | 0.2% | C. albicans | 3 g/L | 1 min | < 3 (Ineffective)[1] |
| Ethanol | 70% | C. albicans | 3 g/L | 1 min | ≥ 4 (Effective)[1] |
Note: According to EN 13624, a log reduction of ≥ 4 is required for yeasticidal activity.
Mechanism of Action
This compound, as an amphoteric surfactant, exhibits its antimicrobial properties through the disruption of microbial cell membranes. The charge of the molecule is pH-dependent. In acidic environments, it becomes cationic, which facilitates its interaction with the negatively charged components of bacterial cell walls, leading to membrane destabilization and cell lysis.
Caption: Mechanism of this compound Action.
Experimental Protocols
The data presented in the comparison tables are based on standardized quantitative suspension tests, such as those outlined in European Norms EN 13727 (for bactericidal activity) and EN 13624 (for yeasticidal activity).
Quantitative Suspension Test (based on EN 13727 & EN 13624)
This test evaluates the efficacy of a disinfectant in solution.
Caption: Experimental Workflow for Quantitative Suspension Test.
Key Steps:
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared to a specific concentration.
-
Preparation of Interfering Substance: An organic load, such as bovine serum albumin (BSA) at a concentration of 3 g/L for "clean conditions" or a higher concentration for "dirty conditions," is prepared.
-
Test Procedure: A specified volume of the antiseptic is mixed with the interfering substance and then with the microbial suspension.
-
Contact Time: The mixture is maintained for a defined contact time (e.g., 1, 5, or 15 minutes).
-
Neutralization: The action of the antiseptic is stopped by adding a suitable neutralizer.
-
Quantification: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized mixture.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable organisms in the test sample to the initial count.
Conclusion
This compound is a broad-spectrum antimicrobial agent with properties that suggest effectiveness in the presence of organic matter. However, for a comprehensive and direct comparison with other antiseptics, more publicly available quantitative data from standardized tests under organic load conditions are needed. Based on the available data for other common antiseptics, it is evident that the presence of an organic load can significantly impair the performance of agents like povidone-iodine and chlorhexidine digluconate, while alcohol-based antiseptics may retain their efficacy. The selection of an appropriate antiseptic should, therefore, be based on the specific application and the anticipated level of organic contamination.
References
A Comprehensive Guide to Investigating Cross-Resistance Between Dodicin Hydrochloride and Common Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and analyzing cross-resistance studies between the broad-spectrum antimicrobial agent, Dodicin hydrochloride, and a panel of common antibiotics. Due to the absence of published studies directly comparing the cross-resistance profiles of this compound, this document outlines the necessary experimental protocols, data presentation structures, and conceptual frameworks to enable researchers to perform these critical investigations. Such studies are essential for understanding the potential for co-selection of resistance and for informing the development of effective antimicrobial strategies.
Introduction to this compound
This compound is recognized as an effective disinfectant with broad antimicrobial activity[1][2]. Its primary application is as a surface disinfectant and antiseptic. Understanding its interaction with common clinical antibiotics is crucial, especially in environments where both types of agents are used, to preemptively assess the risk of developing microbial strains resistant to both classes of compounds.
The Concept of Cross-Resistance
Cross-resistance occurs when a microorganism develops resistance to one antimicrobial agent, which then confers resistance to another, often structurally or mechanistically related, antimicrobial agent. This phenomenon is a significant challenge in managing infectious diseases as it can severely limit treatment options. Investigating the potential for cross-resistance between a disinfectant like this compound and clinically relevant antibiotics is a vital step in antimicrobial stewardship and drug development.
Experimental Protocols
The following sections detail the standard methodologies for assessing antimicrobial susceptibility and cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values[3][4].
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and each test antibiotic (e.g., Ciprofloxacin, Gentamicin, Meropenem, Tetracycline) in an appropriate solvent.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) overnight on an appropriate agar medium. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Induction of Resistance to this compound
To study cross-resistance, a resistant strain must first be developed. This can be achieved through serial passage.
Protocol:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the selected bacterial strain as described above.
-
Serial Passage: Inoculate the bacterial strain into a broth medium containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Incubation and Re-inoculation: Incubate for 24 hours. Following incubation, transfer an aliquot of the culture from the highest concentration that shows growth to a new series of tubes with increasing concentrations of this compound.
-
Repeat Passages: Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.
-
Stability of Resistance: Culture the resistant strain in an antibiotic-free medium for several passages to ensure the resistance phenotype is stable.
Cross-Resistance Testing
Once a stable this compound-resistant strain is established, its susceptibility to other antibiotics is tested.
Protocol:
-
MIC Determination for Resistant Strain: Using the this compound-resistant strain, determine the MICs of a panel of common antibiotics (e.g., Ciprofloxacin, Gentamicin, Meropenem, Tetracycline) using the broth microdilution method described in section 2.1.
-
Comparison: Compare the MIC values of the common antibiotics for the this compound-resistant strain to the MIC values for the original, susceptible parent strain. A significant increase in the MIC for a given antibiotic in the resistant strain indicates cross-resistance.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Baseline Minimum Inhibitory Concentrations (MICs) of Wild-Type Bacterial Strains
| Microorganism | Dodicin HCl (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) | Meropenem (µg/mL) | Tetracycline (µg/mL) |
| E. coli ATCC 25922 | |||||
| S. aureus ATCC 29213 | |||||
| P. aeruginosa ATCC 27853 | |||||
| K. pneumoniae ATCC 13883 |
Table 2: Comparison of MICs in Wild-Type vs. This compound-Resistant Strains
| Microorganism | Antibiotic | MIC in Wild-Type (µg/mL) | MIC in Dodicin HCl-Resistant (µg/mL) | Fold Change in MIC | Cross-Resistance Observed (Yes/No) |
| E. coli | Ciprofloxacin | ||||
| Gentamicin | |||||
| Meropenem | |||||
| Tetracycline | |||||
| S. aureus | Ciprofloxacin | ||||
| Gentamicin | |||||
| Meropenem | |||||
| Tetracycline |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.
Caption: Workflow for Investigating Cross-Resistance.
Caption: Potential Mechanisms of Cross-Resistance.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dodicin Hydrochloride
Essential safety protocols and logistical plans are paramount for the secure and effective handling of any chemical agent in a laboratory setting. This guide provides detailed, step-by-step procedures for the safe use of Dodicin hydrochloride, from initial handling to final disposal. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
While Dodicin is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Change gloves regularly or immediately if contaminated, torn, or punctured.[2][3] |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[3] |
| Body Protection | Laboratory Coat | Standard, long-sleeved laboratory coat. For procedures with a higher risk of splashing, a disposable gown made of a low-permeability fabric is recommended.[2][3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved N95 respirator is recommended.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. Dodicin is shipped at room temperature.[5]
Preparation and Handling
-
Designated Area: Conduct all handling and preparation activities in a designated area, such as a chemical fume hood, especially when manipulating the solid form to avoid dust inhalation.[6]
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Weighing: If weighing the solid form, do so in a manner that minimizes dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware) for handling this compound.
Experimental Use
-
Controlled Environment: Perform all experimental procedures involving this compound in a controlled and well-ventilated environment.
-
Minimize Exposure: Employ techniques and procedures that minimize the potential for aerosol generation or direct contact.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill and Leak Cleanup
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collection: Place the contained material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
While not classified as hazardous, it is prudent to manage this compound waste as chemical waste.[1]
Disposal Procedure
-
Segregation: Collect all waste materials contaminated with this compound (e.g., unused product, contaminated PPE, spill cleanup materials) in a dedicated, clearly labeled, and sealed container.
-
Labeling: Label the waste container as "Chemical Waste" and include the name "this compound."
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1] This may involve incineration through a licensed hazardous waste disposal company.[7][8]
-
Empty Containers: Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging, then trash or recycle the empty bottle or packaging.[9]
Visual Workflow Guides
To further enhance safety and clarity, the following diagrams illustrate key procedural workflows.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Spill Response Workflow.
References
- 1. abmole.com [abmole.com]
- 2. osha.gov [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [guidechem.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. osha.gov [osha.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
